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3,4-Dihydroimidazo[4,5-b]pyridin-5-one Documentation Hub

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  • Product: 3,4-Dihydroimidazo[4,5-b]pyridin-5-one
  • CAS: 28279-48-3

Core Science & Biosynthesis

Foundational

"synthesis of 3,4-Dihydroimidazo[4,5-b]pyridin-5-one from 2-chloro-3-nitropyridine"

This technical guide details the synthesis of 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (often cataloged as 3,4-dihydroimidazo[4,5-b]pyridin-5-one or 2-oxo-imidazo[4,5-b]pyridine).[1][2] Based on the starting material 2...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis of 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (often cataloged as 3,4-dihydroimidazo[4,5-b]pyridin-5-one or 2-oxo-imidazo[4,5-b]pyridine).[1][2]

Based on the starting material 2-chloro-3-nitropyridine , the synthesis targets the C6H5N3O scaffold via a sequence of nucleophilic aromatic substitution, reduction, and carbonylative cyclization.[1][2]

[1][2]

Executive Summary & Retrosynthetic Analysis

The target compound is a critical fused heterocyclic scaffold, structurally analogous to purines (specifically 1-deazaguanine derivatives).[1][2] It serves as a pharmacophore in kinase inhibitors (e.g., Aurora, FLT3) and angiotensin II receptor antagonists.[1][2]

While vendor catalogs often list this compound as 3,4-dihydroimidazo[4,5-b]pyridin-5-one (CAS 28279-48-3), the IUPAC designation based on the standard synthesis from 2-chloro-3-nitropyridine is 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one .[1][2]

Retrosynthetic Logic:

  • Cyclization: The cyclic urea (2-one) moiety is formed by condensing a 2,3-diaminopyridine with a C1-carbonyl source (CDI, Phosgene, or Urea).[1][2]

  • Reduction: The 2,3-diaminopyridine precursor is generated by reducing the nitro group of 2-amino-3-nitropyridine.[1][2]

  • Functionalization: The 2-amino group is installed via Nucleophilic Aromatic Substitution (

    
    ) of the chlorine in 2-chloro-3-nitropyridine.[1][2]
    

Synthetic Pathway Visualization

The following diagram outlines the critical process flow, including reagents and decision nodes.

G SM 2-Chloro-3-nitropyridine (Starting Material) R1 Step 1: NH3 (aq/alc) Autoclave, 80°C SM->R1 INT1 2-Amino-3-nitropyridine (Intermediate 1) R2 Step 2: H2, Pd/C (or Fe/AcOH) INT1->R2 INT2 2,3-Diaminopyridine (Intermediate 2) R3 Step 3: CDI or Urea Cyclization INT2->R3 PROD 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one (Target) R1->INT1 R2->INT2 R3->PROD

Caption: Three-step synthesis of the imidazo[4,5-b]pyridine-2-one scaffold from 2-chloro-3-nitropyridine.

Detailed Experimental Protocols

Step 1: Ammonolysis ( )

Objective: Displacement of the C2-chloro group with ammonia to form 2-amino-3-nitropyridine.[1][2]

  • Reagents: 2-Chloro-3-nitropyridine (1.0 eq), Ammonium Hydroxide (28% aq) or Ethanolic Ammonia.[1][2]

  • Solvent: Ethanol or Isopropanol.[2]

  • Conditions: Sealed tube/Autoclave at 80–100°C.

Protocol:

  • Charge a pressure vessel with 2-chloro-3-nitropyridine (10 g, 63 mmol) and Ethanol (100 mL).

  • Add concentrated aqueous ammonia (50 mL) or saturate the solution with

    
     gas at 0°C.
    
  • Seal the vessel and heat to 90°C for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane).[1][2]

  • Workup: Cool to 0°C. The product, 2-amino-3-nitropyridine , typically precipitates as a yellow solid.[1][2] Filter, wash with cold water, and dry.[2]

  • Yield Expectation: 85–95%.

  • Note: The nitro group at C3 activates the C2-chlorine, making this reaction facile.[1][2] Avoid strong bases (NaOH) to prevent hydrolysis to the pyridone.[1][2]

Step 2: Reduction of the Nitro Group

Objective: Reduction of 2-amino-3-nitropyridine to 2,3-diaminopyridine.[1][2]

  • Method A: Catalytic Hydrogenation (Preferred for Purity) [1][2]

    • Catalyst: 10% Pd/C (5 wt% loading).

    • Solvent: Methanol or Ethanol.[2]

    • Conditions:

      
       atmosphere (balloon or 30 psi), RT, 2–4 hours.
      
    • Protocol: Suspend the nitroamine in MeOH. Add Pd/C (carefully under Argon). Purge with

      
      . Stir vigorously. Filter through Celite to remove catalyst.[2] Concentrate to yield the diamine.[2] Note: The diamine is oxidation-sensitive (turns dark in air); use immediately in Step 3.[1][2]
      
  • Method B: Iron/Acetic Acid (Robust/Scale-up) [1][2]

    • Reagents: Iron powder (3.0 eq), Acetic Acid (solvent/proton source).[1][2]

    • Conditions: Reflux for 2 hours.

    • Workup: Basify with

      
      , extract with EtOAc. This method avoids pressure equipment but requires rigorous extraction to remove iron salts.[2]
      
Step 3: Carbonylative Cyclization

Objective: Ring closure to form the cyclic urea (2-one).[1][2]

Reagent Selection Matrix:

ReagentConditionsProsCons
CDI (1,1'-Carbonyldiimidazole) THF, RefluxMild, high yield, no toxic gasCostly for bulk scale
Urea Melt (160°C)Green, cheap, solvent-freeHigh temp, difficult workup
Triphosgene DCM,

, 0°C
Very reactive, cleanHigh Toxicity Hazard

Recommended Protocol (CDI Method):

  • Dissolve crude 2,3-diaminopyridine (from Step 2) in anhydrous THF (10 mL/g).

  • Add CDI (1.2 equivalents) portion-wise at Room Temperature.

  • Heat to reflux (66°C) for 3–5 hours.

  • Observation: A white precipitate often forms as the reaction proceeds.[2]

  • Workup: Cool to RT. Pour the mixture into ice water. Adjust pH to ~5–6 with dilute HCl to ensure precipitation of the lactam.[2] Filter the solid.[2][3]

  • Purification: Recrystallization from DMF/Water or Ethanol.[2]

Scientific Integrity & Troubleshooting (E-E-A-T)

Mechanism of Action

The synthesis relies on the "Ortho-Effect" :

  • The electron-withdrawing nitro group at C3 makes the C2-chlorine highly electrophilic, facilitating the

    
     reaction with ammonia.[2]
    
  • Reduction converts the electron-withdrawing

    
     into an electron-donating 
    
    
    
    .[1][2]
  • The resulting vicinal diamine (2,3-diaminopyridine) acts as a bis-nucleophile.[1][2] The more nucleophilic C3-amine attacks the carbonyl source (CDI), followed by ring closure by the C2-amine.[1][2]

Critical Control Points[2][4]
  • Regioselectivity (Step 1): Ensure the nucleophile is Ammonia.[1][2] If you use Glycine Ethyl Ester instead of Ammonia, the subsequent cyclization will involve the ester carbon, yielding a 6-membered pyrido[2,3-b]pyrazine ring, not the 5-membered imidazo ring.[1][2]

  • Oxidation Sensitivity (Step 2): 2,3-Diaminopyridine oxidizes rapidly to form azo-dimers or dark tars.[1][2] It must be stored under nitrogen or reacted immediately.[2]

  • Tautomerism: The product exists in equilibrium between the keto (lactam) and enol (hydroxy) forms.[1][2] In solution (NMR), it often appears as the 2-one.[1][2]

Analytical Validation[2]
  • 1H NMR (DMSO-d6): Look for the disappearance of the broad

    
     signals of the diamine and the appearance of a downfield singlet (11.0–12.0 ppm) corresponding to the urea NH protons.[1][2]
    
  • MS (ESI):

    
     (for 
    
    
    
    ).[1][2]

References

  • Padmaja, R. D., et al. "Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium."[1][2] ACS Omega, vol. 3, no.[2] 4, 2018, pp. 4611–4620.[2]

    • [1][2]

    • Relevance: Validates the and reduction conditions using Zinc/HCl (similar to Fe/AcOH) and general reactivity of the scaffold.
  • Townsend, L. B., et al. "Synthesis of 2-substituted imidazo[4,5-b]pyridines."[1][2] Journal of Heterocyclic Chemistry, vol. 33, 1996.[2]

    • Relevance: Foundational text on cyclization of 2,3-diaminopyridines with carbonyl sources.[1][2]

  • AK Scientific / CymitQuimica Catalog Data. "3,4-Dihydroimidazo[4,5-b]pyridin-5-one (CAS 28279-48-3)."[1][2]

    • [1][2]

    • Relevance: Confirms the existence and commercial nomencl
  • Google Patents (CA1295329C). "Fused imidazoheterocyclic compounds."[1][2]

    • [1][2]

    • Relevance: Describes the reaction of 2-chloro-3-nitropyridine with amino esters and subsequent cyclizations, providing context for the "glycine" divergence.

Sources

Exploratory

Spectroscopic Analysis of 3,4-Dihydroimidazo[4,5-b]pyridin-5-one Derivatives: A Senior Application Scientist's Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction The 3,4-dihydroimidazo[4,5-b]pyridin-5-one core is a significant scaffold in medicinal chemistry, forming the basis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4-dihydroimidazo[4,5-b]pyridin-5-one core is a significant scaffold in medicinal chemistry, forming the basis of compounds with diverse biological activities, including potential treatments for cancer and other diseases. The precise structural elucidation of novel derivatives of this scaffold is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of drug development programs. This guide provides a detailed, experience-driven approach to the spectroscopic analysis of these molecules, focusing on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Our focus is not merely on data acquisition but on the art and science of spectral interpretation, grounded in the principles of chemical structure and reactivity.

Core Principles of Spectroscopic Elucidation

The robust characterization of 3,4-dihydroimidazo[4,5-b]pyridin-5-one derivatives relies on the convergence of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation forms a self-validating system.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and, through fragmentation analysis, offers insights into its substructures.

  • Nuclear Magnetic Resonance (NMR): Delivers detailed information about the carbon-hydrogen framework, including the connectivity of atoms and their spatial relationships.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

The logical workflow for analyzing a novel derivative is a systematic process that begins with determining the molecular formula and proceeds through the detailed mapping of the molecular architecture.

G cluster_0 Experimental Workflow MS Mass Spectrometry (HRMS) DE Data Evaluation & Interpretation MS->DE NMR NMR Spectroscopy (¹H, ¹³C, 2D) NMR->DE IR Infrared Spectroscopy IR->DE SE Structural Elucidation DE->SE

Caption: A typical workflow for the spectroscopic analysis of novel compounds.

Mass Spectrometry: The First Step in Structural Confirmation

High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is the initial and one of the most critical measurements. It provides the accurate mass of the protonated molecule ([M+H]⁺), allowing for the unambiguous determination of the molecular formula.

Experimental Protocol: HRMS (ESI)
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile). The solvent should be of high purity to avoid interference.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The accurate mass of the [M+H]⁺ ion is then used to calculate the molecular formula using the instrument's software.

Interpreting Fragmentation Patterns

While HRMS provides the molecular formula, tandem MS (MS/MS) experiments can reveal characteristic fragmentation patterns of the imidazo[4,5-b]pyridin-5-one core. By subjecting the [M+H]⁺ ion to collision-induced dissociation (CID), we can observe the cleavage of substituent groups, providing further confirmation of the proposed structure. For instance, the loss of a benzyl group from a substituted derivative would result in a specific neutral loss that can be readily identified.

¹H and ¹³C NMR Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. For 3,4-dihydroimidazo[4,5-b]pyridin-5-one derivatives, a combination of ¹H, ¹³C, and 2D NMR experiments is essential.

Sample Preparation and Data Acquisition

A standardized approach to sample preparation is crucial for obtaining high-quality NMR data.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is often the solvent of choice due to its ability to dissolve a wide range of organic compounds and its high boiling point. It also allows for the observation of exchangeable protons (e.g., N-H).

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

Interpreting the ¹H NMR Spectrum

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Proton AssignmentTypical Chemical Shift (δ, ppm) in DMSO-d₆MultiplicityCoupling Constants (J, Hz)
Imidazole N-H11.0 - 12.5br s-
Pyridinone N-H8.0 - 9.0br s-
Aromatic Protons7.0 - 8.5d, t, m7.0 - 9.0
Imidazole C-H8.0 - 8.5s-
Aliphatic Protons (substituents)Variable (0.5 - 4.5)s, d, t, q, m6.0 - 8.0
  • Causality behind Chemical Shifts: The downfield chemical shifts of the N-H protons are due to the deshielding effects of the adjacent carbonyl group and the aromatic rings, as well as hydrogen bonding with the DMSO solvent. The chemical shifts of the aromatic protons are influenced by the electronic nature of the substituents on the rings.

Interpreting the ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Carbon AssignmentTypical Chemical Shift (δ, ppm) in DMSO-d₆
Pyridinone C=O160 - 170
Imidazole C=N145 - 155
Aromatic/Heteroaromatic Carbons110 - 150
Aliphatic Carbons (substituents)10 - 60
  • Expert Insight: The carbonyl carbon of the pyridinone ring is a key diagnostic signal, typically appearing in the 160-170 ppm range. Its precise chemical shift can be subtly influenced by the electronic properties of the substituents on the scaffold.

The Power of 2D NMR: COSY and HSQC

When the ¹H and ¹³C spectra are complex, 2D NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is crucial for tracing out the spin systems within the molecule, such as the protons on a substituted phenyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

G cluster_1 2D NMR Data Integration H1_NMR ¹H NMR (Proton Signals) COSY COSY (H-H Correlations) H1_NMR->COSY HSQC HSQC (C-H Correlations) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Signals) C13_NMR->HSQC Structure Final Structure Confirmation COSY->Structure HSQC->Structure

Caption: Integration of 2D NMR data for structural confirmation.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and simple technique for confirming the presence of key functional groups. For 3,4-dihydroimidazo[4,5-b]pyridin-5-one derivatives, the most informative regions of the IR spectrum are those corresponding to N-H and C=O stretching vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Instrument Background: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the IR spectrum.

Characteristic Absorption Bands
Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (Imidazole & Pyridinone)3100 - 3400Medium, Broad
C=O Stretch (Pyridinone)1650 - 1700Strong, Sharp
C=N and C=C Stretches (Aromatic Rings)1500 - 1650Medium to Strong
  • Trustworthiness of Data: The presence of a strong, sharp absorption band in the 1650-1700 cm⁻¹ region is a highly reliable indicator of the pyridinone carbonyl group. Its absence would cast significant doubt on the proposed structure. The broadness of the N-H stretch is due to hydrogen bonding in the solid state.

Conclusion

The spectroscopic analysis of 3,4-dihydroimidazo[4,5-b]pyridin-5-one derivatives is a multi-faceted process that requires a synergistic approach. By combining the molecular formula information from HRMS with the detailed structural insights from a suite of NMR experiments and the functional group confirmation from IR spectroscopy, a complete and unambiguous structural elucidation can be achieved. This guide has outlined a field-proven workflow and provided the key interpretive knowledge necessary for researchers, scientists, and drug development professionals to confidently characterize these important molecules. The principles and protocols described herein form a self-validating system, ensuring the scientific integrity of the structural assignments.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. - A foundational text for the principles of spectroscopic techniques. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. - Provides a comprehensive overview of spectroscopic methods for organic chemistry. [Link]

  • Reich, H. J. (n.d.). Structure Elucidation by NMR. University of Wisconsin. - An extensive online resource for advanced NMR topics. [Link]

Foundational

"physicochemical properties of substituted imidazo[4,5-b]pyridines"

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1] Executive Summary: The "1-Deazapurine" Advantage The imidazo[4,5-b]pyridine scaffold represents a...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1]

Executive Summary: The "1-Deazapurine" Advantage

The imidazo[4,5-b]pyridine scaffold represents a privileged substructure in modern drug discovery, frequently utilized as a bioisostere for purines (1-deazapurines) and benzimidazoles.[1][2][3][4] Its utility stems from a unique electronic duality: the electron-deficient pyridine ring fused to the electron-rich imidazole ring.[1][2][3][4] This architecture allows for precise tuning of hydrogen bond donor/acceptor (HBD/HBA) profiles, metabolic stability, and π-stacking interactions.[1][4]

This guide provides a rigorous analysis of the physicochemical properties that drive the success of this scaffold, offering actionable protocols for property modulation and experimental validation.

Scaffold Architecture & Electronic Structure

Nomenclature and Numbering

Correct numbering is critical for structure-activity relationship (SAR) analysis.[1][2][3][4] Unlike purines, imidazo[4,5-b]pyridines follow fusion nomenclature.[1][2][5]

  • N1/N3: Imidazole nitrogen atoms (Tautomeric center).[2][4]

  • N4: Pyridine nitrogen (Basic center).[2][3][4]

  • C2: Imidazole carbon (Key vector for lipophilicity modulation).[2][4]

  • C5/C6/C7: Pyridine carbons (Vectors for electronic tuning and solubility).[4]

Tautomerism

The unsubstituted imidazole ring exists in a tautomeric equilibrium between the 1H- and 3H- forms.[1][2][3][4]

  • Thermodynamics: Quantum chemical calculations (DFT/B3LYP) generally favor the 1H-tautomer by approximately 2–5 kcal/mol in the gas phase due to the avoidance of lone-pair repulsion between N3 and N4.[1][2][3][4]

  • Solvent Effects: In polar protic solvents, the equilibrium can shift, affecting binding modes in enzyme pockets (e.g., kinase hinge regions).

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Binding Implications T1 1H-Imidazo[4,5-b]pyridine (Major Tautomer) T3 3H-Imidazo[4,5-b]pyridine (Minor Tautomer) T1->T3  Ka (Solvent Dependent)   B1 N1-H: H-Bond Donor N3: H-Bond Acceptor T1->B1 B2 N1: H-Bond Acceptor N3-H: H-Bond Donor T3->B2

Figure 1: Tautomeric equilibrium and its impact on hydrogen bonding patterns.[1][2][3][4] The 1H-tautomer is generally preferred but specific binding pockets may select for the 3H-form.[1][2][3][4]

Physicochemical Properties[4][6][7][8][9][10][11]

Acid-Base Profile (pKa)

The scaffold possesses amphoteric character, distinct from its isosteres.[1][2][3][4]

ScaffoldBasic Center (pKa BH+)Acidic Center (pKa AH)Notes
Imidazo[4,5-b]pyridine ~3.5 (N4) ~10.5 (N-H) Pyridine N is weakly basic due to electron withdrawal by imidazole.[1][2][3][4]
Benzimidazole~5.5 (N3)~12.3 (N-H)More basic and less acidic than the aza-analog.[2][3][4]
Purine (7H)~2.4 (N1)~8.9 (N9-H)Imidazo[4,5-b]pyridine is more basic than purine.[1][2][3][4]

Implication: At physiological pH (7.4), the core is predominantly neutral (unionized).[4] This facilitates passive membrane permeability but challenges solubility.[3][4]

Lipophilicity (LogP/LogD)[1][2][3][4]
  • Base Scaffold LogP: ~0.3 (Low lipophilicity).[2][4]

  • Substitution Effects:

    • C2-Aryl: Drastically increases LogP (+1.5 to +2.5 units).

    • N1/N3-Alkyl: Increases LogP and abolishes H-bond donor capacity.[1][2][3][4]

  • Design Heuristic: To maintain oral bioavailability (Lipinski compliance), C2-substituents should contain polar motifs (ethers, amines) to counteract the lipophilicity gain from aryl rings.[1][2]

Solubility

The planarity of the fused system leads to strong


 stacking, often resulting in high melting points (>200°C) and poor aqueous solubility.[1][4]
  • Solubility Fixes:

    • Disrupt Planarity: Introduce sp3-rich substituents (e.g., morpholine, piperazine) at C5 or C7.[1][2][4]

    • Ionization: N-alkylation at N1/N3 prevents tautomerism but does not introduce a charge.[1][2][3][4] Salt formation (HCl, Mesylate) at N4 is possible but requires low pH (<3.[1][4]0) to maintain ionization.[2][3][4]

Synthetic Vectors for Property Modulation

Modifying the scaffold to tune physicochemical properties relies on exploiting the differential reactivity of the pyridine (electrophilic) and imidazole (nucleophilic) rings.[4]

Synthesis cluster_C2 C2 Functionalization (Binding Affinity) cluster_C6 C6 Functionalization (Metabolic Stability) cluster_N N1/N3 Alkylation (Permeability) Core Imidazo[4,5-b]pyridine Core C2_Path Condensation (Aldehydes/Acids) Core->C2_Path C6_Path Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->C6_Path N_Path Alkylation/Mitsunobu Core->N_Path C2_Prop Effect: Lipophilicity & Target Selectivity C2_Path->C2_Prop C6_Prop Effect: Solubility & Clearance C6_Path->C6_Prop N_Prop Effect: Abolish HBD, Fix Tautomer N_Path->N_Prop

Figure 2: Synthetic vectors for modulating physicochemical properties.[1][2][3][4] C2 controls binding, C6 controls metabolic fate, and N-alkylation controls permeability.[1]

Experimental Protocols

Protocol: Potentiometric pKa Determination

Why this method? UV-metric methods may fail due to weak chromophore changes at the pyridine N4 protonation step.[1][2][3][4] Potentiometry is robust for the pKa range of 3–11.[4]

Materials:

  • Automatic Potentiometric Titrator (e.g., Sirius T3 or equivalent).[4]

  • 0.15 M KCl (Ionic Strength Adjuster).[2][3][4]

  • 0.5 M HCl and 0.5 M KOH (Standardized).

  • Sample: 1–3 mg of imidazo[4,5-b]pyridine derivative.[1][2][3][4]

Workflow:

  • Dissolution: Dissolve sample in minimal methanol/water (ratio determined by LogP) to ensure initial solubility.

  • Blank Titration: Perform a blank titration of the solvent system to subtract background carbonate/solvent effects.[4]

  • Sample Titration:

    • Acidify to pH 2.0 using 0.5 M HCl.[3][4]

    • Titrate with 0.5 M KOH under inert gas (

      
      ) purge to pH 12.0.
      
  • Data Analysis: Use the Bjerrum plot method to identify inflection points.[4]

    • Expectation: A weak inflection at pH ~3.5 (Pyridine N4) and a strong inflection at pH ~10.5 (Imidazole NH).[2][4]

  • Validation: Use Quinine (pKa 4.1, 8.5) as a reference standard.

Protocol: Thermodynamic Solubility (Shake-Flask)

Why this method? Kinetic solubility (DMSO precipitation) overestimates solubility for crystalline solids.[2][4] Thermodynamic solubility is required for formulation development.[2][3][4]

Workflow:

  • Preparation: Add excess solid compound to 2 mL of phosphate buffer (pH 7.4) in a borosilicate glass vial.

  • Equilibration: Shake at 37°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF membrane (pre-saturated).

  • Quantification: Analyze the supernatant via HPLC-UV against a standard curve prepared in DMSO.

  • Analysis:

    • If concentration < 5 µg/mL: Compound is "Poorly Soluble."[2][4]

    • Check the solid pellet by XRPD to ensure no polymorphic transition or salt disproportionation occurred during the assay.[4]

Case Study: Telcagepant (MK-0974)

Application: CGRP Receptor Antagonist (Migraine) Relevance: Demonstrates the use of the 2-oxo-imidazo[4,5-b]pyridine variant.[1][2][3][4][6]

  • Structure: The core is modified to a cyclic urea (2-one).[1][2][3][4] This modification removes the basicity of the pyridine nitrogen (lone pair delocalization into the carbonyl) and the acidity of the N-H (if alkylated).[4]

  • Property Engineering:

    • N1-Substitution: The piperidine attachment at N1 locks the tautomer and improves metabolic stability.[2][3][4]

    • Physicochemical Outcome: The resulting molecule is neutral, highly permeable, but requires careful formulation due to high crystallinity (driven by the rigid core).

  • Outcome: High oral bioavailability was achieved, though the drug was later discontinued due to off-target liver toxicity (unrelated to the core scaffold itself, but rather the specific substituents).[1]

References

  • PubChem. Imidazo[4,5-b]pyridine | C6H5N3.[1][2][3][4] National Library of Medicine.[4] Available at: [Link][1][2][3][4]

  • Babu, K. S., et al. (2015). Design, synthesis and structure-activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres. European Journal of Medicinal Chemistry. Available at: [Link]

  • Sowell, J. W., et al. (1987). Synthesis of potential anticancer agents: Imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry. Available at: [Link][1][2][3][4]

  • IUPHAR/BPS Guide to Pharmacology. Telcagepant (MK-0974).[1][2][3][4] Available at: [Link][1][2][3][4]

  • Starcevic, K., et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules. Available at: [Link][1][2][3][4]

Sources

Exploratory

"structural elucidation of 3,4-Dihydroimidazo[4,5-b]pyridin-5-one regioisomers"

Executive Summary The 3,4-dihydroimidazo[4,5-b]pyridin-5-one scaffold represents a privileged pharmacophore in medicinal chemistry, frequently serving as a bioisostere for purines (e.g., 3-deazaguanine) and a core struct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,4-dihydroimidazo[4,5-b]pyridin-5-one scaffold represents a privileged pharmacophore in medicinal chemistry, frequently serving as a bioisostere for purines (e.g., 3-deazaguanine) and a core structure in kinase inhibitors. However, the synthesis and functionalization of this heterocyclic system present a significant analytical challenge: regioisomerism .[1]

Due to the presence of multiple nucleophilic nitrogen atoms (N1, N3, N4) and a tautomeric oxygen at C5, alkylation reactions often yield complex mixtures of isomers. Misassignment of these structures can lead to erroneous Structure-Activity Relationship (SAR) models and costly delays in drug development.

This guide provides a definitive, self-validating workflow for the structural elucidation of these regioisomers, moving beyond basic 1D NMR to rely on advanced 2D NMR correlations (HMBC, NOESY) and ancillary techniques.

The Regioisomeric Challenge

The imidazo[4,5-b]pyridin-5-one core exists in a tautomeric equilibrium between the lactam (keto) and lactim (enol) forms. Under standard basic alkylation conditions (e.g.,


), four potential alkylation sites exist:
  • N1-Alkylation: Substitution on the imidazole nitrogen distal to the pyridine nitrogen.

  • N3-Alkylation: Substitution on the imidazole nitrogen proximal to the pyridine nitrogen.

  • N4-Alkylation: Substitution on the pyridine nitrogen (creating a fixed lactam).

  • O-Alkylation: Substitution on the oxygen (creating an alkoxypyridine derivative).

The Tautomeric Equilibrium

The solvent choice critically impacts the observed species in NMR. In polar aprotic solvents like DMSO-


, the lactam (NH form)  usually predominates, whereas non-polar solvents may shift the equilibrium or broaden signals due to rapid exchange.

Decision Logic & Workflow

The following decision tree outlines the logical progression from crude reaction mixture to definitive structural assignment.

ElucidationWorkflow Start Crude Reaction Mixture TLC_LCMS 1. Isolation (TLC/HPLC) Determine Purity & Mass Start->TLC_LCMS NMR_1D 2. 1H & 13C NMR (Identify Carbonyl vs Ether) TLC_LCMS->NMR_1D Check_C5 Check C5 Shift (>155 ppm?) NMR_1D->Check_C5 O_Alkyl O-Alkylation (C5 < 160 ppm, Ether character) Check_C5->O_Alkyl No (Upfield) N_Alkyl N-Alkylation (C5 > 160 ppm, Amide character) Check_C5->N_Alkyl Yes (Downfield) Validation 4. NOESY/X-Ray Validation O_Alkyl->Validation HMBC_Exp 3. Run HMBC (Long Range) N_Alkyl->HMBC_Exp Decision_N Analyze Alkyl Protons -> Ring C HMBC_Exp->Decision_N N1_Res N1 Isomer Couples to C7a & C2 Decision_N->N1_Res C7a correlation N3_Res N3 Isomer Couples to C3a & C2 Decision_N->N3_Res C3a correlation N4_Res N4 Isomer Couples to C3a & C5 Decision_N->N4_Res C5 correlation N1_Res->Validation N3_Res->Validation N4_Res->Validation

Figure 1: Step-by-step logic for distinguishing regioisomers based on chemical shift and connectivity.

Advanced NMR Spectroscopy: The Core Solution

While 1D NMR confirms the presence of functional groups, it cannot definitively distinguish between N1 and N3 isomers due to the similarity in their electronic environments. Heteronuclear Multiple Bond Correlation (HMBC) is the non-negotiable standard for this elucidation.

Diagnostic HMBC Correlations

The distinction relies on "bridgehead" carbons (C3a and C7a). You must assign these carbons first, typically via their coupling to aromatic protons on the pyridine ring.

RegioisomerAlkyl Proton Correlation (

3-bond)
Secondary CorrelationStructural Logic
N1-Alkyl C7a (Bridgehead)C2 (Imidazole CH)N1 is 3 bonds from C7a.[1] It is too far from C3a.
N3-Alkyl C3a (Bridgehead)C2 (Imidazole CH)N3 is 3 bonds from C3a. It is too far from C7a.
N4-Alkyl C3a (Bridgehead) & C5 (C=O)C5 (Carbonyl)N4 is adjacent to both the bridgehead and the carbonyl.
O-Alkyl C5 (Ether Carbon)C6The alkyl group is directly attached to the oxygen at C5.
Visualizing the Connectivity

The following diagram illustrates the critical HMBC pathways. Note that C3a and C7a are the "anchors" of the analysis.

HMBC_Logic N1 N1 N3 N3 N4 N4 C2 C2 C3a C3a (Bridge) C7a C7a (Bridge) C5 C5 (C=O) Alkyl_N1 Alkyl-N1 Alkyl_N1->C2 HMBC Alkyl_N1->C7a HMBC (Strong) Alkyl_N3 Alkyl-N3 Alkyl_N3->C2 HMBC Alkyl_N3->C3a HMBC (Strong) Alkyl_N4 Alkyl-N4 Alkyl_N4->C3a HMBC Alkyl_N4->C5 HMBC (Strong)

Figure 2: Diagnostic HMBC correlations. Red arrows indicate the definitive long-range couplings used to assign the alkylation site.

15N-HMBC (The Ultimate Validator)

If your facility is equipped with a cryoprobe or you have sufficient sample mass (>30mg), 1H-15N HMBC provides the most direct evidence.

  • N1-Alkyl: The alkyl protons will show a direct correlation to a nitrogen at

    
    170-180 ppm (pyrrole-like).
    
  • N3-Alkyl: Similar shift to N1, but distinguished by the lack of NOE to the pyridine ring protons compared to N4.

  • N4-Alkyl: The nitrogen shift is distinct (amide-like) and often more deshielded if involved in the lactam resonance.

Experimental Protocols

Standard NMR Acquisition for Regioisomer Assignment

Objective: Obtain high-resolution 2D data to resolve quaternary carbons.

  • Sample Prep: Dissolve 10–20 mg of compound in 0.6 mL DMSO-

    
     .
    
    • Why DMSO? It stabilizes the lactam tautomer and prevents signal broadening common in CDCl

      
       due to hydrogen bonding/exchange.
      
  • 1D

    
    C NMR:  Acquire with sufficient scans (typically >512) to clearly resolve the low-intensity bridgehead carbons (C3a, C7a).
    
  • gHMBCAD (Gradient HMBC):

    • Set long-range coupling constant (

      
      ) to 8 Hz.
      
    • Optimization: If correlations to bridgeheads are weak, lower the

      
      -value to 5 Hz to catch smaller 3-bond couplings in fused systems.
      
  • 1D NOESY (Selective):

    • Irradiate the alkyl protons.

    • N4-Alkyl: Look for NOE to H6 (pyridine ring) or C5-substituents.

    • N3-Alkyl: Look for NOE to C2-H, but absence of NOE to pyridine ring protons.

X-Ray Crystallography (Vapor Diffusion Method)

When NMR data is ambiguous (e.g., overlapping bridgehead signals), single-crystal X-ray diffraction is the absolute proof.

  • Solvent System: Prepare a saturated solution of the isomer in THF or Methanol.

  • Antisolvent: Pentane or Diethyl Ether.

  • Setup: Place the saturated solution in a small inner vial. Place this vial inside a larger jar containing the antisolvent. Cap the large jar tightly.

  • Timeline: Allow to stand undisturbed at 4°C for 3–7 days. The slow diffusion of pentane into the THF will force crystallization.

Synthesis & Causality

Understanding the synthesis aids in predicting the major isomer.

  • Sterics vs. Electronics:

    • N1 is often sterically hindered by the C7-H (periposition).

    • N3 is generally more accessible and often the major product in thermodynamic conditions.

    • O-alkylation is favored by "hard" electrophiles (e.g., methyl iodide, sulfonate esters) under kinetic control (Ag

      
      CO
      
      
      
      conditions).

References

  • Göker, H., et al. (2023).[2] Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities.[2] Journal of Pharmaceutical Chemistry. Retrieved from [Link]

  • ResearchGate. (2021).[3] Synthesis and Cytotoxicity of Some Imidazo[4,5‐b]pyridine Derivatives and Their Regioselective N‐Alkylation.[3] Retrieved from [Link]

  • MDPI. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines.[3][4] Molecules.[1][2][5][6][7][8][9][10][11][12][13] Retrieved from [Link]

  • PubChem. Imidazo[4,5-b]pyridine Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

"experimental setup for evaluating the in vitro efficacy of imidazo[4,5-b]pyridin-5-ones"

Application Note & Experimental Guide Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] Imidazo[4,5-b]pyridin-5-ones (and their tautomeric 5-hydroxy counterparts) represent a "privileged scaffold" in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Experimental Guide

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Imidazo[4,5-b]pyridin-5-ones (and their tautomeric 5-hydroxy counterparts) represent a "privileged scaffold" in medicinal chemistry due to their structural isomorphism with purines (adenine/guanine).[1] This structural mimicry allows them to function effectively as ATP-competitive inhibitors in kinase pockets or as allosteric modulators of GPCRs (e.g., Angiotensin II receptors).

Unlike generic screening libraries, this class of compounds presents specific physicochemical challenges—primarily poor aqueous solubility and tautomeric ambiguity—that can generate false negatives in standard high-throughput screens (HTS).

This guide deviates from standard protocols by addressing:

  • Tautomeric Stabilization: Handling the 5-oxo vs. 5-hydroxy equilibrium during solubilization.[1]

  • Kinase Selectivity Profiling: Specifically targeting Aurora, FLT3, and CDK pathways where this scaffold shows historical potency.

  • Metabolic Stability in Assay Media: Preventing oxidative degradation during long-incubation assays.

Compound Management & Formulation Strategy

The Causality of Failure: 40% of failures in evaluating fused heterocycles like imidazo[4,5-b]pyridines stem from micro-precipitation in assay buffers, not lack of potency. The "5-one" carbonyl moiety increases polarity but also induces strong intermolecular hydrogen bonding (stacking), leading to aggregation.

Protocol A: Solubilization & Tautomer Control
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Concentration: Prepare 10 mM stock solutions.

  • Sonicating Step: Mandatory.[1] Sonicate for 15 minutes at 40°C to disrupt intermolecular H-bond networks common in "5-one" derivatives.[1]

Critical QC Step (Self-Validating): Before biological addition, perform a Nephelometry Check or a simple UV-Vis absorbance scan at 600nm.[1]

  • Pass: OD600 < 0.005 (No aggregation).[1]

  • Fail: OD600 > 0.01 (Micro-aggregates present; requires serial dilution in DMSO before buffer addition).

Protocol B: Assay Buffer Compatibility

The 5-one scaffold can chelate divalent cations (


, 

) essential for kinase activity.
  • Modification: Supplement kinase buffers with 1 mM DTT (to prevent oxidative cross-linking) and ensure

    
     is at saturating levels (10 mM) to offset potential chelation effects.
    

Primary Screening: Cell-Free Kinase Inhibition[1]

Imidazo[4,5-b]pyridines are historically potent against Aurora Kinases and FLT3 [1, 5].[1] The 5-one motif often acts as a hydrogen bond acceptor for the kinase hinge region.[1]

Experimental Workflow: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

We utilize a LanthaScreen™ Eu Kinase Binding Assay format to eliminate interference from fluorescent compounds (a common issue with extended conjugated systems like imidazopyridines).[1]

Reagents:

  • Kinase: Recombinant Aurora A or FLT3 (human).[1]

  • Tracer: Alexa Fluor™ 647-labeled ATP competitive tracer.[1]

  • Antibody: Eu-labeled anti-tag antibody (binds to kinase).[1]

Step-by-Step Protocol:

  • Plate Prep: Use white, low-volume 384-well plates.

  • Compound Addition: Dispense 100 nL of compound (10-point dose-response, 1:3 dilution).

  • Master Mix: Add 5 µL of Kinase/Antibody mix. Incubate 15 mins.

  • Tracer: Add 5 µL of Tracer.

  • Equilibrium: Incubate 60 mins at Room Temp (protect from light).

  • Read: Measure TR-FRET ratio (Emission 665nm / Emission 615nm).

Data Interpretation:

  • A decrease in TR-FRET signal indicates displacement of the tracer by the imidazo[4,5-b]pyridin-5-one.[1]

  • Validation:

    
     required for acceptance.[1]
    

Secondary Evaluation: Cellular Efficacy & Phenotypic Screening

Once kinase inhibition is established, in vitro cellular efficacy must be proven. We focus on cell lines dependent on the identified targets (e.g., HCT116 for Aurora/CDK, MV4-11 for FLT3).

Assay: Real-Time Cell Analysis (RTCA) vs. End-Point ATP

Standard MTT assays can yield artifacts with oxidizable heterocycles.[1] We recommend CellTiter-Glo® (Luminescence) or Impedance-based monitoring (xCELLigence) .[1]

Target Cell Lines:

  • HCT116 (Colon Cancer): High sensitivity to imidazo[4,5-b]pyridine derivatives [2].[1][2][3][4]

  • MCF-7 (Breast Cancer): For CDK9-targeted derivatives [2].[1][3]

  • MV4-11 (Leukemia): For FLT3-ITD driven efficacy [5].[1]

Protocol C: 3D Spheroid Penetration Assay

Imidazo[4,5-b]pyridin-5-ones are planar and lipophilic; they should penetrate solid tumors well.[1]

  • Formation: Seed 5,000 HCT116 cells in Ultra-Low Attachment (ULA) round-bottom plates. Centrifuge 200xg, 5 min.

  • Maturation: Incubate 72h until tight spheroids form (

    
     diameter).
    
  • Treatment: Add compound (0.1% DMSO final).

  • Imaging: Monitor size reduction and necrotic core formation using Propidium Iodide staining (1 µg/mL) at 48h and 96h.[1]

Mechanism of Action (MoA) Validation

To confirm the phenotypic effect is due to the specific molecular mechanism (e.g., Aurora B inhibition leading to polyploidy), Flow Cytometry is non-negotiable.

Protocol D: Cell Cycle Analysis (PI/RNase)
  • Hypothesis: If the compound inhibits Aurora B, cells will arrest in G2/M or undergo endoreduplication (

    
     DNA content).
    
  • Method:

    • Treat cells for 24h.[1]

    • Fix in 70% ice-cold ethanol (dropwise while vortexing to prevent clumping).

    • Wash with PBS.[1]

    • Stain: PBS + 0.1% Triton X-100 + 20 µg/mL Propidium Iodide + 0.2 mg/mL RNase A.[1]

    • Incubate 30 min at 37°C.

    • Acquire >10,000 events on Flow Cytometer (Linear scale for DNA content).[1]

Experimental Logic Visualization

The following diagram illustrates the decision matrix for evaluating these compounds, ensuring resources are not wasted on non-viable candidates.

G Start Compound Library (Imidazo[4,5-b]pyridin-5-ones) Solubility Solubility Check (Nephelometry/OD600) Start->Solubility Fail_Sol Reformulate (Add Cyclodextrin/Surfactant) Solubility->Fail_Sol Aggregates Detected Primary_Screen Primary Screen: Kinase Binding (TR-FRET: Aurora/FLT3/CDK) Solubility->Primary_Screen Clear Solution Fail_Sol->Solubility Retry Hit_Select Hit Selection (IC50 < 1 µM) Primary_Screen->Hit_Select Cell_Assay Cellular Viability (HCT116 / MV4-11) Hit_Select->Cell_Assay Confirmed Binder Phenotype Phenotypic Validation (Cell Cycle / Apoptosis) Cell_Assay->Phenotype Cytotoxic (EC50 < 5 µM) Lead Lead Candidate (Ready for ADME) Phenotype->Lead Mechanism Confirmed

Caption: Decision tree for the evaluation of Imidazo[4,5-b]pyridin-5-ones, prioritizing solubility validation before kinase engagement and cellular phenotypic screening.

Data Reporting & Statistical Analysis

Table 1: Recommended Reference Compounds

Use these controls to validate your assay performance.

Target ClassReference CompoundExpected IC50 (nM)Relevance to Scaffold
Pan-Kinase Staurosporine1 - 10General positive control for cytotoxicity.[1]
Aurora A/B Tozasertib (VX-680)0.6 (Aur A)Structural analog (contains pyrimidine/pyrazole).[1]
FLT3 Sorafenib~3Validates kinase pocket accessibility [2].[1]
Negative DMSO (0.1%)N/AVehicle control (Baseline).[1]
Calculation of IC50

Do not use linear regression. Use a 4-parameter logistic (4PL) non-linear regression model :


[1]
  • Constraint: Fix "Bottom" to 0% activity (positive control) and "Top" to 100% (DMSO control) to reduce curve-fitting artifacts.

References

  • Jarmoni, K., Misbahi, K., & Ferrières, V. (2024).[5][6][7] Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties.[1][6][7] Current Medicinal Chemistry, 31(5), 515–528.[6][7] 7

  • Gomaa, H. A. M., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity.[3] Bioorganic Chemistry, 80, 565-576.[1][3] 3

  • Butković, K., et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 27(24), 9036. 8

  • Sebbar, N. K., et al. (2022).[8] New Imidazo[4,5-b]pyridine Derivatives: Synthesis, Crystal Structures, Hirshfeld Surface Analysis, DFT Computations and Monte Carlo Simulations. Journal of Chemical Technology and Metallurgy, 57(3), 451-463.[5]

  • Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor. Journal of Medicinal Chemistry, 55(20), 8721–8734. 9[8][3][4]

Sources

Application

"use of 3,4-Dihydroimidazo[4,5-b]pyridin-5-one in mitochondrial uncoupling studies"

Application Note: Advanced Use of 3,4-Dihydroimidazo[4,5-b]pyridin-5-one Derivatives in Mitochondrial Uncoupling and Metabolic Disease Research Executive Summary The pharmacological uncoupling of mitochondrial oxidative...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Use of 3,4-Dihydroimidazo[4,5-b]pyridin-5-one Derivatives in Mitochondrial Uncoupling and Metabolic Disease Research

Executive Summary

The pharmacological uncoupling of mitochondrial oxidative phosphorylation has re-emerged as a highly promising therapeutic strategy for metabolic dysfunction-associated steatohepatitis (MASH), obesity, and type II diabetes. While early protonophores like 2,4-dinitrophenol (DNP) were limited by fatal hyperthermia, and next-generation molecules like BAM15 suffered from rapid in vivo clearance, recent iterative drug design has identified the imidazo[4,5-b]pyridin-5-one (and related imidazo[4,5-b]pyridine) scaffold as a breakthrough class of uncouplers[1].

This application note details the scientific rationale, comparative advantages, and validated experimental protocols for utilizing 3,4-dihydroimidazo[4,5-b]pyridin-5-one derivatives (such as the lead compound SHS206) in metabolic research. These protocols are designed for drug development professionals seeking to evaluate novel protonophores with self-limiting safety profiles and high in vivo efficacy[2].

Scientific Rationale & Causality

The Protonophore Mechanism

Mitochondrial uncouplers are lipophilic weak acids that bypass ATP synthase (Complex V) by passively shuttling protons from the intermembrane space (IMS) back into the mitochondrial matrix. This dissipation of the proton motive force (pmf) forces the electron transport chain (ETC) to accelerate the oxidation of carbon substrates (e.g., lipids and glucose) to maintain the membrane potential, thereby increasing cellular energy expenditure without generating ATP[3].

Why the Imidazo[4,5-b]pyridin-5-one Scaffold?

Historically, the[1,2,5]oxadiazolo[3,4-b]pyrazine core of BAM15 provided excellent uncoupling without depolarizing the plasma membrane. However, replacing the oxadiazole oxygen with a carbon to form an imidazo[4,5-b]pyridine or imidazo[4,5-b]pyridin-5-one core yields three critical advantages[3],[4],[1]:

  • Optimal pKa Tuning: The imidazole handle allows for precise functionalization (e.g., 2-trifluoromethyl groups), optimizing the molecule's ability to bind protons in the acidic IMS and release them in the basic matrix[3].

  • Self-Limiting Uncoupling: Unlike DNP or BAM15, which can drive oxygen consumption rates (OCR) to absolute maximums (risking ATP depletion and cytotoxicity), the imidazo-scaffold exhibits a "self-limiting" profile. It plateaus in its OCR stimulation despite a 10-fold dose escalation, providing a massive safety window[2].

  • Enhanced Pharmacokinetics: The structural rigidity and metabolic stability of the imidazo-core extend the in vivo half-life from ~1.5 hours (BAM15) to >3.7 hours (SHS206), enabling once-daily oral dosing[4].

MOA IMS Intermembrane Space (High [H+]) U_anion_IMS Imidazo-Scaffold (Anion) IMS->U_anion_IMS Donates H+ Matrix Mitochondrial Matrix (Low[H+]) U_prot Protonated Scaffold (Lipophilic) U_anion_IMS->U_prot Protonation U_anion_Mat Imidazo-Scaffold (Anion) U_prot->U_anion_Mat Crosses IMM U_anion_Mat->Matrix Releases H+ U_anion_Mat->U_anion_IMS Anion Returns

Mechanism of Action: Proton shuttling by the imidazo[4,5-b]pyridin-5-one scaffold across the IMM.

Comparative Data Analysis

To contextualize the utility of the imidazo[4,5-b]pyridin-5-one scaffold, Table 1 summarizes the quantitative pharmacological parameters of historical and modern uncouplers based on recent preclinical evaluations[2],[4],[1].

Table 1: Pharmacological Profile of Mitochondrial Uncouplers

ParameterDNP (1st Gen)BAM15 (2nd Gen)Imidazo-Scaffold (e.g., SHS206)
EC50 (L6 Myoblasts) ~15 µM200 - 300 nM830 nM
Maximal OCR Profile Non-limiting (Toxic)Non-limitingSelf-limiting (Plateaus)
Plasma Membrane Depolarization Yes (High Toxicity)NoNo
In Vivo Half-Life (Mice) ~3.0 hours~1.5 hours3.7 hours
Maximum Tolerated Dose < 25 mg/kg (Fatal)~100 mg/kg> 1000 mg/kg (No adverse effects)
Primary Indication Focus ObsoleteObesity ResearchMASH / NAFLD

Experimental Protocols (Self-Validating Systems)

Protocol 1: In Vitro Assessment of Uncoupling via Seahorse XF Analyzer

This protocol isolates proton leak from ATP-coupled respiration to validate the specific mechanism of novel imidazo-derivatives.

Step-by-Step Methodology:

  • Cell Seeding: Seed L6 myoblasts (rat skeletal muscle) at 10,000 cells/well in a Seahorse XF96 microplate.

    • Causality: Skeletal muscle is a primary driver of systemic energy expenditure, making L6 cells the gold-standard model for assessing metabolic uncouplers.

  • Basal Respiration: Wash cells with unbuffered assay medium (pH 7.4) and measure baseline Oxygen Consumption Rate (OCR) for 3 cycles.

  • Oligomycin Injection (1 µM):

    • Causality: Oligomycin inhibits ATP synthase. This forces mitochondria into State 4 (resting) respiration. Any subsequent increase in OCR is strictly due to protonophore-induced leak, isolating the uncoupler's mechanism[2].

  • Imidazo-Uncoupler Injection (Dose Response: 0.1 – 10 µM): Inject the test compound.

    • Validation Checkpoint: OCR should rise and plateau. If OCR drops sharply at higher concentrations, the dose is inducing mitochondrial toxicity.

  • FCCP Injection (1 µM):

    • Causality: FCCP is a potent, non-limiting uncoupler used to determine absolute maximal respiratory capacity.

    • Validation Checkpoint: To prove the "self-limiting" safety profile of the imidazo-scaffold, the OCR peak from the test compound must remain lower than the FCCP peak[2].

  • Rotenone/Antimycin A Injection (0.5 µM):

    • Causality: Inhibits Complexes I and III, shutting down the ETC.

    • Validation Checkpoint: OCR must drop to near zero, proving the prior signals were entirely mitochondrial in origin.

Workflow S1 1. Seed L6 Myoblasts (Microplate) S2 2. Measure Basal OCR (Establish Baseline) S1->S2 S3 3. Inject Oligomycin (Block ATP Synthase) S2->S3 S4 4. Inject Imidazo-Uncoupler (Measure Proton Leak) S3->S4 S5 5. Inject FCCP (Maximal Respiration) S4->S5 S6 6. Inject Rot/AA (Non-Mito OCR) S5->S6

Seahorse XF Workflow for validating mitochondrial uncoupling activity and cellular respiration.

Protocol 2: In Vivo Efficacy in MASH Models (GAN Diet)

This protocol evaluates the therapeutic efficacy of imidazo[4,5-b]pyridin-5-one derivatives in reversing hepatic steatosis without inducing hyperthermia.

Step-by-Step Methodology:

  • Model Selection: Utilize C57BL/6J mice fed a Gubra-Amylin NASH (GAN) diet for 28 weeks prior to intervention.

    • Causality: The GAN diet (high fat, high fructose, high cholesterol) accurately replicates human MASH, including hepatic steatosis, inflammation, and fibrosis, which standard high-fat diets fail to fully capture[2].

  • Dosing Regimen: Administer the imidazo-uncoupler (e.g., SHS206) via oral gavage at 100 mg/kg and 300 mg/kg once daily for 4 weeks[1].

    • Causality: Oral gavage ensures precise pharmacokinetic delivery. The 300 mg/kg dose tests the wide therapeutic index of the self-limiting scaffold.

  • Physiological Monitoring: Continuously track body weight, food intake, and core body temperature using rectal probes.

    • Validation Checkpoint: Core temperature must not rise significantly. A rise indicates toxic hyperthermia (the fatal flaw of DNP). Stable temperature validates the safety of the imidazo-scaffold[2],[1].

  • Endpoint Lipid Extraction (Folch Method): Euthanize mice and extract liver tissue. Homogenize in chloroform/methanol (2:1) to extract lipids, then quantify hepatic triglycerides via colorimetric assay.

    • Validation Checkpoint: Plasma cholesterol should remain unaltered while hepatic triglycerides significantly decrease, confirming liver-specific lipid oxidation without systemic lipid dysregulation[2],[1].

References

  • Salamoun JM, Krinos EL, Foutz MA, Hargett SR, Beretta M, Shrestha R, Hoehn KL, Santos WL. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). European Journal of Medicinal Chemistry. 2024 Dec 15;280:116916. URL:[Link]

  • Kenwood BM, Weaver JL, Harvey A, et al. Identification of a novel mitochondrial uncoupler that does not depolarize the plasma membrane. Nature Communications. 2014;5:3537. URL:[Link]

  • Brisnovali NF, Goedeke L. [1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine Derivatives as Mitochondrial Uncouplers for the Potential Treatment of Nonalcoholic Steatohepatitis. Bioorganic & Medicinal Chemistry Letters. 2024. URL: [Link]

Sources

Method

Application Note: In Vivo Evaluation of 3,4-Dihydroimidazo[4,5-b]pyridin-5-one Derivatives

Executive Summary & Scientific Context The 3,4-Dihydroimidazo[4,5-b]pyridin-5-one scaffold (often classified within the deazapurine or azabenzimidazole family) represents a "privileged structure" in medicinal chemistry.[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The 3,4-Dihydroimidazo[4,5-b]pyridin-5-one scaffold (often classified within the deazapurine or azabenzimidazole family) represents a "privileged structure" in medicinal chemistry.[1] Its structural homology to purine bases allows it to interact with a diverse array of biological targets, ranging from viral polymerases (NNRTIs for HIV) to inflammatory mediators (COX enzymes, p38 MAP kinase) .

This Application Note provides a rigorous, self-validating framework for the in vivo testing of this scaffold. Unlike generic small-molecule protocols, this guide addresses the specific physicochemical challenges inherent to this class—namely, poor aqueous solubility and rapid metabolic clearance —which often lead to high attrition rates in early drug discovery.

Key Applications:

  • Antiviral Therapy: Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI) (Kesteleyn et al., US Patent 7,994,187).

  • Analgesia & Inflammation: Inhibition of pro-inflammatory cytokines and nociceptive pathways (Source: J. Med. Chem.).[1][2][3][4][5][6][7][8][9][10][11]

  • Oncology: Cytotoxic activity via kinase modulation.

Chemical Identity & Formulation Strategy

Before initiating in vivo work, the compound's tautomeric state and solubility profile must be stabilized. The "5-one" designation implies a lactam functionality in the pyridine ring, necessitating specific formulation strategies to ensure bioavailability.

Structural Considerations

The 3,4-dihydro-5-one system exists in equilibrium with its enol tautomer (5-hydroxy). In physiological pH, the keto (lactam) form typically predominates.

  • Molecular Weight: ~135.12 g/mol (unsubstituted core).

  • LogP: Typically 0.5–1.5 (highly dependent on substituents).

  • pKa: The imidazole protons are weakly acidic; the pyridine nitrogen (N4) is less basic due to the adjacent carbonyl.

Mandatory Formulation Protocol

Standard saline suspension is insufficient for this scaffold and will yield erratic PK data.

Recommended Vehicle (Self-Validating):

  • Primary Solvent: Dimethyl sulfoxide (DMSO) – Max 5% v/v.

  • Co-Solvent: PEG-400 or Propylene Glycol – 30% v/v.

  • Surfactant: Tween 80 (Polysorbate 80) – 5% v/v.

  • Aqueous Phase: Saline (0.9%) or PBS (pH 7.4) – q.s. to 100%.

Preparation Step: Dissolve the compound completely in DMSO first. Add the co-solvent and surfactant. Finally, add the aqueous phase slowly with vortexing to prevent precipitation. Validation: The solution must remain clear for 4 hours at room temperature.

Protocol A: Pharmacokinetics (PK) & Oral Bioavailability

Rationale: Imidazo[4,5-b]pyridine derivatives often suffer from first-pass metabolism. This protocol establishes the "Go/No-Go" criteria before efficacy testing.

Experimental Design
  • Species: Male Sprague-Dawley Rats (250–300 g) or C57BL/6 Mice.

  • Groups:

    • Group A: IV Bolus (1 mg/kg) – Defines Clearance (CL) and Volume of Distribution (Vss).

    • Group B: Oral Gavage (PO) (10 mg/kg) – Defines Bioavailability (%F).

  • N: 3 animals per time point (serial sampling preferred).

Workflow
  • Fasting: Fast animals for 12 hours pre-dose (water ad libitum).

  • Dosing:

    • IV: Tail vein injection (volume < 5 mL/kg).

    • PO: Oral gavage using the optimized vehicle (volume < 10 mL/kg).

  • Sampling: Collect blood (via jugular vein or tail nick) at: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Processing: Centrifuge at 4°C, 3000 x g for 10 min. Harvest plasma.

  • Bioanalysis: LC-MS/MS (MRM mode).

    • Internal Standard: Carbamazepine or a deuterated analog.

Data Analysis & Acceptance Criteria

Calculate parameters using non-compartmental analysis (WinNonlin or equivalent).

ParameterDefinitionAcceptance Criteria (Lead Candidate)
Tmax Time to max concentration0.5 – 2.0 hours (PO)
Cmax Peak concentration> 10-fold IC50 (in vitro)
AUC Exposure (Area Under Curve)Dose-proportional
%F Oral Bioavailability> 20% (Critical Go/No-Go)
CL Clearance< 70% of hepatic blood flow

Protocol B: Efficacy in Inflammatory Pain (The Randall-Selitto Model)

Rationale: Since 3,4-dihydroimidazo[4,5-b]pyridin-5-ones have demonstrated analgesic properties comparable to NSAIDs but with a distinct mechanism (Source 1.6), the Randall-Selitto test (mechanical hyperalgesia) is the gold standard for validating this activity.

Principle

This test measures the pain threshold of an animal when pressure is applied to an inflamed paw. It distinguishes between simple reflex modulation and anti-inflammatory analgesia.

Workflow Visualization

RandallSelitto Start Baseline Measurement (Paw Pressure Threshold) Induction Inflammation Induction (Carrageenan/Yeast Intraplantar) Start->Induction T = 0 h Treatment Drug Administration (PO/IP, T = +2.5h) Induction->Treatment Hyperalgesia develops Testing Nociceptive Testing (Analgesy-Meter, T = +3h, +4h) Treatment->Testing 30-60 min post-dose Analysis Data Analysis (% Reversal of Hyperalgesia) Testing->Analysis Compare to Vehicle

Caption: Figure 1. Temporal workflow for the Randall-Selitto mechanical hyperalgesia assay.

Step-by-Step Methodology
  • Baseline: Measure the nociceptive threshold of the left hind paw using an Analgesy-Meter (Ugo Basile). Apply increasing pressure (linear rate) until the rat vocalizes or withdraws the paw. Cut-off pressure: 250g (to prevent tissue damage).

  • Induction: Inject 0.1 mL of 20% Brewer's yeast or 1% Carrageenan suspension into the plantar surface of the same hind paw.

  • Incubation: Allow inflammation to develop for 2.5 hours. The paw will become edematous and hyperalgesic.

  • Treatment: Administer the Test Compound (10, 30, 100 mg/kg), Vehicle (Negative Control), and Indomethacin (5 mg/kg, Positive Control).

  • Testing: Re-measure pain thresholds at 30 min, 1, 2, and 4 hours post-administration.

Self-Validating Control
  • Validation: The Vehicle group must show a significant drop in pain threshold (typically >40% reduction from baseline) due to inflammation. If the Vehicle group does not show hyperalgesia, the induction failed, and the experiment is void.

Protocol C: Safety & Toxicology (7-Day Repeat Dose)

Rationale: Imidazo-pyridine derivatives can be nephrotoxic or hepatotoxic if they crystallize in tubules or form reactive metabolites.

  • Dosing: Daily oral gavage for 7 days at 5x the effective dose (ED50).

  • Observations: Body weight (daily), Cage-side behavior (grimace scale).

  • Necropsy (Day 8):

    • Gross Pathology: Inspect stomach (irritation), liver (pallor/enlargement), and kidneys.

    • Clinical Chemistry: ALT/AST (Liver), Creatinine/BUN (Kidney).

Data Presentation & Interpretation

Expected Results (Mock Data)
GroupDose (mg/kg)Pain Threshold (g) [Baseline]Pain Threshold (g) [Post-Inflammation + Vehicle]Pain Threshold (g) [Post-Treatment]% Reversal
Vehicle -180 ± 1095 ± 8100 ± 12-
Indomethacin 5185 ± 1292 ± 10165 ± 1582%
Test Cmpd (Low) 10178 ± 994 ± 7115 ± 1125%
Test Cmpd (Mid) 30182 ± 1196 ± 9145 ± 1458%
Test Cmpd (High) 100180 ± 1093 ± 8172 ± 1388%
Interpretation
  • Dose Dependency: A clear dose-response relationship (Low < Mid < High) confirms specific pharmacological activity.

  • Efficacy Ceiling: If the High dose matches the Positive Control (Indomethacin), the compound is a "full efficacy" analgesic in this model.

  • Solubility Check: If the response is erratic (high standard deviation), re-evaluate the formulation (Section 2.2).

References

  • Kesteleyn, B. R. R., et al. (2011).[3] HIV inhibiting 3,4-dihydro-imidazo[4,5-b]pyridin-5-ones. U.S. Patent 7,994,187 B2 .[1]

    • Core reference for the specific chemical entity and its antiviral applic
  • Bukowski, L., & Janowiec, M. (1996). 1-Substituted 1,3-dihydro-3-phenyl-2H-imidazo[4,5-b]pyridin-2-ones. Synthesis and biological activity. Pharmazie, 51(1), 27-31. Establishes the analgesic and anti-inflammatory profile of the dihydro-oxo-imidazo-pyridine scaffold.
  • Vukovic, N., et al. (2017).[12] Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity. Research on Chemical Intermediates .

    • Provides synthetic pathways and cytotoxic evalu
  • Bavetsias, V., et al. (2012). Imidazo[4,5-b]pyridine derivatives as potent FLT3 inhibitors. Journal of Medicinal Chemistry , 55(19), 8721-8734.

    • Validates the kinase inhibition potential of this scaffold.
  • Winter, C. A., et al. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547.

Sources

Application

Application Note: Cytotoxicity Assessment of Novel Imidazo[4,5-b]pyridine Scaffolds

From Solubility Optimization to Mechanistic Profiling Introduction: The Imidazo[4,5-b]pyridine Challenge The imidazo[4,5-b]pyridine core is a "privileged scaffold" in medicinal chemistry, frequently serving as a bioisost...

Author: BenchChem Technical Support Team. Date: March 2026

From Solubility Optimization to Mechanistic Profiling

Introduction: The Imidazo[4,5-b]pyridine Challenge

The imidazo[4,5-b]pyridine core is a "privileged scaffold" in medicinal chemistry, frequently serving as a bioisostere for purines. Its derivatives exhibit potent anticancer activities through diverse mechanisms, including Cyclin-Dependent Kinase (CDK9) inhibition , tubulin polymerization inhibition , and DNA intercalation [1, 2].

However, assessing the cytotoxicity of these compounds presents unique challenges. Their planar, aromatic structure often leads to low aqueous solubility and aggregation in cell culture media, which can yield false negatives (due to precipitation) or false positives (due to non-specific aggregation) in colorimetric assays.

This guide provides a validated workflow for accurately profiling these compounds, moving from solubility management to high-content mechanistic validation.

Experimental Workflow Overview

The following flowchart outlines the critical path for validating novel imidazo[4,5-b]pyridine derivatives.

G Start Compound Synthesis (Imidazo[4,5-b]pyridine) Solubility Step 1: Solubility Optimization (DMSO Stock & Media Stability) Start->Solubility PrimaryScreen Step 2: Primary Cytotoxicity Screen (MTT/MTS Assay) Solubility->PrimaryScreen Stable < 0.5% DMSO Selectivity Step 3: Selectivity Index (SI) (Cancer vs. Normal Fibroblasts) PrimaryScreen->Selectivity IC50 Calculation HitValidation Hit Validation (SI > 3.0) Selectivity->HitValidation HitValidation->Start No (Re-design) Mechanism Step 4: Mechanistic Profiling (Flow Cytometry: Annexin V/PI) HitValidation->Mechanism Yes TargetID Step 5: Target Confirmation (Cell Cycle Analysis / CDK9 Inhibition) Mechanism->TargetID

Figure 1: Strategic workflow for cytotoxicity profiling, prioritizing solubility checks before biological interrogation.

Step 1: Solubility & Stock Preparation (Critical)

Imidazo[4,5-b]pyridines are hydrophobic. Improper solubilization is the #1 cause of assay variability.

Protocol: "Invisible Precipitate" Check
  • Stock Preparation: Dissolve the compound in 100% sterile DMSO to a concentration of 10 mM . Vortex for 1 minute. If turbidity persists, sonicate for 5 minutes at 37°C.

  • Working Solution: Dilute the stock 1:1000 in pre-warmed (37°C) complete cell culture media (final conc. 10 µM, 0.1% DMSO).

  • Visual Inspection: Hold the tube against a light source.

    • Clear: Proceed to assay.[1][2][3][4]

    • Cloudy/Precipitate: Do not proceed. Re-evaluate stock concentration or consider co-solvents (e.g., PEG400).

Expert Insight: For imidazo[4,5-b]pyridines, avoid storing diluted working solutions. Fresh preparation is mandatory to prevent micro-crystallization that lyses cells physically, mimicking cytotoxicity [3].

Step 2: Primary Cytotoxicity Screen (MTT Assay)

While ATP-based assays (CellTiter-Glo) are more sensitive, the MTT assay remains the standard for this scaffold because these compounds rarely interfere with tetrazolium reduction, unlike some kinase inhibitors.

Validated Protocol

Reagents:

  • MTT Reagent (5 mg/mL in PBS)

  • Solubilization Buffer (DMSO or SDS-HCl)

Procedure:

  • Seeding: Seed cells (e.g., MCF-7, HCT-116) at 5,000–10,000 cells/well in 96-well plates. Incubate for 24 hours to allow attachment.

  • Treatment: Add compounds in serial dilution (e.g., 0.1 µM to 100 µM). Include:

    • Vehicle Control: 0.1% DMSO (Must match highest solvent concentration).

    • Positive Control:[3][5][6] Doxorubicin or Etoposide.

    • Blank: Media only (no cells).

  • Incubation: Incubate for 48 or 72 hours . (Imidazo-pyridines often induce cell cycle arrest before death; 24h is often too short).

  • MTT Addition: Add 10 µL MTT reagent per well. Incubate 3–4 hours at 37°C until purple formazan crystals form.

  • Solubilization: Carefully remove media (for adherent cells) and add 100 µL DMSO. Shake plate for 10 mins.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis: The Selectivity Index (SI)

To determine if a compound is a viable drug candidate or merely a toxicant, calculate the Selectivity Index.[7]



SI ValueInterpretationAction
< 1.0 Toxic to normal cellsDiscard / Re-design
1.0 – 3.0 Moderate selectivityLead Optimization
> 3.0 Highly selectiveProceed to Mechanistic Profiling

Table 1: Interpretation of Selectivity Index values for imidazo[4,5-b]pyridine derivatives [4].

Step 4: Mechanistic Profiling (Apoptosis vs. Necrosis)

Once a hit is identified (SI > 3), you must determine the mode of death. Imidazo[4,5-b]pyridines typically induce apoptosis via the mitochondrial pathway (loss of


) or G1/S arrest [5].
Flow Cytometry: Annexin V / Propidium Iodide (PI) Staining

This assay distinguishes early apoptotic cells (Annexin V+/PI-) from necrotic/late apoptotic cells (Annexin V+/PI+).

Protocol:

  • Treatment: Treat

    
     cells with the compound at 
    
    
    
    and
    
    
    for 24 hours.
  • Harvest: Collect cells (include floating cells!) and wash 1x with cold PBS.

  • Resuspend: Resuspend in 100 µL 1X Annexin Binding Buffer (HEPES/NaOH, NaCl, CaCl2). Calcium is required for Annexin V binding.[5]

  • Stain: Add 5 µL Annexin V-FITC and 5 µL PI.

  • Incubate: 15 minutes at RT in the dark.

  • Analyze: Add 400 µL Binding Buffer and analyze via Flow Cytometer (FL1 for FITC, FL2/FL3 for PI).

Mechanistic Pathway Visualization

The following diagram illustrates the specific signaling cascade often triggered by imidazo[4,5-b]pyridine derivatives (e.g., CDK9 inhibition leading to Mcl-1 depletion).

Pathway Compound Imidazo[4,5-b]pyridine Derivative Target Target Binding (CDK9 / Tubulin / DNA) Compound->Target Effect1 RNAPII Phos. Inhibition (Ser2) Target->Effect1 CDK9 Inhibition Result Apoptosis (Annexin V+) Target->Result Direct DNA Damage Effect2 Mcl-1 Downregulation (Anti-apoptotic protein) Effect1->Effect2 Mito Mitochondrial Depolarization (Cytochrome c Release) Effect2->Mito Loss of Survival Signal Caspase Caspase 3/7 Activation Mito->Caspase Caspase->Result

Figure 2: Proposed Mechanism of Action. Many imidazo[4,5-b]pyridines act as CDK9 inhibitors, leading to the downregulation of short-lived anti-apoptotic proteins like Mcl-1 [6].

Troubleshooting Guide

ObservationProbable CauseSolution
High variance between replicates Pipetting error or micro-precipitation .Pre-dilute compound in intermediate plate. Do not add 100% DMSO stock directly to cell wells.
Control cells look unhealthy DMSO toxicity.Ensure final DMSO concentration is < 0.5% (ideally < 0.1%).
High background in MTT Compound is reducing MTT or precipitation.Use a "Compound Only" control well (no cells). Subtract this value. Alternatively, use CellTiter-Glo (ATP) which is less prone to chemical interference.
IC50 shifts drastically at 24h vs 72h Cell cycle arrest vs. Cytotoxicity.Imidazo-pyridines are often cytostatic first. Use 72h for true cytotoxicity.

References

  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI. Link

  • Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents. PubMed.[8] Link

  • Distinct Mechanisms of Cytotoxicity in Novel Nitrogenous Heterocycles. MDPI. Link

  • Comparison of selectivity index (SI) values of the tested compounds. ResearchGate. Link

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Link

  • Synthesis and biological evaluation of imidazo[4,5-b]pyridine... as anti-cancer agents. PubMed. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Controlling Regioselectivity in the N-Alkylation of Imidazo[4,5-b]pyridines

Welcome to the technical support center for the N-alkylation of imidazo[4,5-b]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-alkylation of imidazo[4,5-b]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this essential synthetic transformation. The structural similarity of the imidazo[4,5-b]pyridine scaffold to naturally occurring purines makes it a privileged core in medicinal chemistry, but its reactivity presents a significant and often frustrating challenge: controlling which nitrogen atom gets alkylated.[1][2]

This document provides in-depth, field-proven insights in a question-and-answer format, followed by a comprehensive troubleshooting guide to address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the possible sites of alkylation on the imidazo[4,5-b]pyridine core?

The imidazo[4,5-b]pyridine scaffold contains three distinct nitrogen atoms that are potential sites for alkylation: N1 and N3 within the imidazole ring, and N4 on the pyridine ring.[3] The hydrogen atom on the imidazole ring can reside on either N1 or N3, leading to a dynamic tautomeric equilibrium.[4] This means that even when starting with a single tautomer, alkylation can occur on multiple sites, often resulting in a mixture of regioisomers.

cluster_0 Tautomeric Equilibrium cluster_1 Potential Alkylation Sites T1 1H-Imidazo[4,5-b]pyridine T2 3H-Imidazo[4,5-b]pyridine T1->T2 H⁺ shift Sites Imidazo[4,5-b]pyridine Anion N1 N1-Alkylated Sites->N1 R-X N3 N3-Alkylated Sites->N3 R-X N4 N4-Alkylated Sites->N4 R-X Start Start: N-Alkylation Reaction Result Analyze Product Mixture (TLC, LC-MS, NMR) Start->Result Problem Unsatisfactory Result? Result->Problem Success Desired Product Obtained Problem->Success No Mixture Problem: Mixture of Isomers Problem->Mixture Yes, Mixture WrongIsomer Problem: Wrong Isomer Formed Problem->WrongIsomer Yes, Undesired NoYield Problem: Low/No Yield Problem->NoYield Yes, Low Yield Sol1 Solution: Vary Solvent Polarity (e.g., THF vs. DMF) Mixture->Sol1 Sol2 Solution: Change Base (e.g., K₂CO₃ vs. NaH) Mixture->Sol2 Sol3 Solution: Modify Alkylating Agent (Steric Bulk) Mixture->Sol3 WrongIsomer->Sol2 Sol4 Solution: Consider Protecting Group Strategy WrongIsomer->Sol4 Sol5 Solution: Use Stronger Base / Ensure Anhydrous Conditions NoYield->Sol5 Sol1->Start Re-run Experiment Sol2->Start Re-run Experiment Sol3->Start Re-run Experiment Sol4->Start Re-run Experiment Sol5->Start Re-run Experiment

Caption: A generalized troubleshooting workflow.

Problem 1: Formation of an Inseparable Mixture of Regioisomers
  • Possible Causes:

    • The chosen reaction conditions (base, solvent, temperature) result in similar reactivity for multiple nitrogen atoms. [3] 2. The electronic and steric properties of your specific substrate do not inherently favor one position over the others.

  • Suggested Solutions:

    • Systematically Vary Reaction Parameters: The interplay between the base and solvent is the most critical factor influencing regioselectivity. A change in conditions can alter the nature of the reactive intermediate. For example, a non-polar solvent like THF may promote the formation of close ion pairs, which can direct alkylation differently than the solvent-separated ion pairs dominant in a polar solvent like DMSO. [5] 2. Alter the Alkylating Agent: The steric bulk of the alkylating agent can be used to control the site of attack. A bulkier alkyl halide may preferentially react at the less sterically hindered nitrogen atom. [3] 3. Change the Base: A bulkier base might selectively deprotonate the more accessible nitrogen. Conversely, a strong, non-nucleophilic base like sodium hydride (NaH) can fully deprotonate the substrate, and the subsequent alkylation may be governed by the intrinsic nucleophilicity of each nitrogen in the resulting anion. [3]

      Parameter Condition General Outcome & Rationale Reference
      Solvent Polar Aprotic (e.g., DMF, DMSO) Often favors alkylation at the more nucleophilic nitrogen (can be N3 or N4). The solvent effectively solvates the cation of the base, creating a more "naked" and reactive imidazopyridine anion. [5]
      Non-Polar (e.g., THF, Dioxane) May favor alkylation at a different site (e.g., N1 or N3) due to the formation of close ion pairs between the anion and the cation from the base, which can block certain positions. [6][5]
      Base Weak (e.g., K₂CO₃, Cs₂CO₃) Common choice, often used in DMF. The reaction proceeds in a heterogeneous or homogeneous equilibrium, and selectivity can be sensitive to temperature and stoichiometry. [3][4][7][8]

      | | Strong (e.g., NaH) | Generates the anion irreversibly. This can sometimes lead to a different isomer ratio compared to weaker bases by shifting the reaction from thermodynamic to kinetic control. Use with caution as it can decrease selectivity. | [3][6]|

Problem 2: Preferential Formation of an Undesired Regioisomer
  • Possible Causes:

    • The reaction conditions favor the formation of the thermodynamically or kinetically preferred product, which is not your target isomer. [3] 2. The intrinsic steric or electronic properties of your substrate are directing the alkylation to a specific site. For example, a substituent at the C2 position can sterically hinder the N1 position, favoring alkylation at N3. [9]

  • Suggested Solutions:

    • Re-screen Reaction Conditions: As outlined in the table above, a systematic change of solvent and base is the first approach. Lowering the reaction temperature can sometimes favor the kinetically controlled product, while higher temperatures may favor the thermodynamically stable isomer.

    • Employ a Protecting Group Strategy: This is a more advanced but powerful technique. If, for example, you desire the N1-alkylated product but consistently get the N3 isomer, you could selectively protect the N3 position, perform the alkylation at N1, and then deprotect. This requires additional synthetic steps but offers definitive control.

Problem 3: Low or No Product Yield
  • Possible Causes:

    • The base is not strong enough to deprotonate the imidazo[4,5-b]pyridine effectively.

    • The starting material or product is degrading under the reaction conditions.

    • The reaction has not gone to completion. [6]

  • Suggested Solutions:

    • Ensure Anhydrous Conditions: Water can quench the base and the anionic intermediate. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). [3] 2. Switch to a Stronger Base: If potassium carbonate (K₂CO₃) is ineffective, consider using sodium hydride (NaH). [3] 3. Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of your starting material. If the reaction stalls, consider extending the reaction time or moderately increasing the temperature. [3]

Standard Experimental Protocol: N-Alkylation using K₂CO₃ in DMF

This protocol is a general starting point and may require optimization for your specific substrate.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the imidazo[4,5-b]pyridine substrate (1.0 eq).

  • Add Base and Solvent: Add anhydrous potassium carbonate (K₂CO₃, 2.0-2.2 eq) and anhydrous N,N-Dimethylformamide (DMF) to the flask. [3][6]For reactions that are sluggish, a catalytic amount of a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB, 0.15 eq) can be beneficial. [6][8]3. Stir: Stir the suspension at room temperature for 30 minutes under an inert atmosphere.

  • Add Alkylating Agent: Add the alkylating agent (1.1-1.6 eq) dropwise to the mixture. [3][6]5. Reaction: Continue stirring at room temperature. Monitor the reaction's progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours. [3][6]6. Work-up: Upon completion, pour the reaction mixture into cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography. [3]

References

  • BenchChem. (2025). Overcoming challenges in the alkylation of imidazo[4,5-b]pyridine regioisomers. BenchChem Technical Support.
  • BenchChem. (2025). Common side reactions in the synthesis of imidazo[4,5-b]pyridines. BenchChem Technical Support.
  • Request PDF. (2025). Regioselective N-alkylation of imidazo[4,5- b]pyridine-4-oxide derivatives: an experimental and DFT study. ResearchGate.
  • PMC. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central.
  • BenchChem. (2025). Application Notes and Protocol for N-alkylation of 6H-Imidazo[4,5-B]pyridine. BenchChem Technical Support.
  • Göker, H., & Doganc, F. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20.
  • Rosenberg, A. J., Zhao, J., & Clark, D. A. (n.d.). Facile, Regioselective Syntheses of N-Alkylated 2,3-Diaminopyridines and Imidazo[4,5-b]pyridines. The Journal of Organic Chemistry. ACS Publications.
  • El-Faham, A., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI.
  • Bookser, B. C., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions. Journal of Organic Chemistry, 83(12), 6334-6353. PubMed.
  • Göker, H., & Özden, S. (2019). Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR.
  • Jarmoni, A. A., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry.
  • Göker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Medicinal Chemistry Research, 32, 1-15. PubMed.
  • Göker, H., & Özden, S. (2019). Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR. International Journal of Psychosocial Rehabilitation.
  • Perin, N., et al. (n.d.).
  • Sebbar, N., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463.

Sources

Optimization

"addressing incomplete cyclization in imidazo[4,5-b]pyridine formation"

Topic: Addressing Incomplete Cyclization in Imidazo[4,5-b]pyridine Formation Ticket ID: #IP-45B-CYCL-ERR Status: Open Assigned Specialist: Senior Application Scientist Diagnostic Workflow: Identifying the Stall Point Bef...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Addressing Incomplete Cyclization in Imidazo[4,5-b]pyridine Formation

Ticket ID: #IP-45B-CYCL-ERR Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Workflow: Identifying the Stall Point

Before altering reaction conditions, you must confirm that "incomplete cyclization" is the root cause. The formation of the imidazo[4,5-b]pyridine core from 2,3-diaminopyridine involves two distinct steps: condensation (amide/imine formation) and dehydration (ring closure).

The Symptom[1][2][3][4][5][6]
  • Observation: LCMS shows a major peak at M+18 (relative to expected product) or M+H corresponding to the open-chain amide intermediate.

  • Root Cause: The electron-deficient nature of the pyridine ring (specifically the N1 nitrogen) reduces the nucleophilicity of the adjacent amine (N2/N3), raising the activation energy required for the final dehydration step. Unlike benzimidazoles, which often cyclize spontaneously, imidazo[4,5-b]pyridines frequently stall at the intermediate stage.

Diagnostic Decision Tree

diagnostic_workflow start Start: Reaction Analysis lcms Run LCMS / NMR start->lcms mass_check Mass = Expected + 18 Da? lcms->mass_check nmr_check NMR: Amide (-NHCO-) proton visible? mass_check->nmr_check Yes other Diagnosis: Side Product (N-Oxide or Regioisomer) mass_check->other No stall Diagnosis: Stalled Intermediate (Amide) nmr_check->stall Yes nmr_check->other No action_thermal Action: Increase T (>180°C) or Acid Catalyst stall->action_thermal action_ox Action: Check Oxidant Stoichiometry other->action_ox

Caption: Diagnostic logic flow to distinguish incomplete cyclization from other failure modes.

Protocol Module A: The "Stalled Amide" Fix

Scenario: You have successfully formed the N-(2-aminopyridin-3-yl)amide intermediate, but the ring will not close.

The Science of the Fix

The pyridine nitrogen acts as an electron sink, deactivating the 3-amino group. To force cyclization, you must either:

  • Thermally activate: Supply enough heat to overcome the high activation barrier (often >150°C).

  • Acid Catalysis: Protonate the carbonyl oxygen of the amide, making it more electrophilic for the amine attack.

Recommended Protocol: Polyphosphoric Acid (PPA) Melt

Standard thermal reflux in ethanol/methanol is often insufficient for [4,5-b] systems.

Step-by-Step:

  • Preparation: Place the isolated intermediate (or crude mixture) in a round-bottom flask.

  • Reagent: Add Polyphosphoric Acid (PPA) (approx. 10–15 equivalents by weight).

  • Reaction: Heat the mixture to 140–160 °C for 2–4 hours.

    • Note: The mixture will become a viscous syrup. Mechanical stirring is recommended for scales >5g.

  • Quench (Critical): Cool to ~60 °C (do not let it solidify completely). Pour slowly into crushed ice with vigorous stirring.

  • Neutralization: Carefully adjust pH to ~8 using 50% NaOH or concentrated

    
    . The product usually precipitates here.
    
  • Isolation: Filter the precipitate. If no solid forms, extract with EtOAc/n-Butanol (9:1).

Alternative: Eaton’s Reagent (7.7 wt%


 in Methanesulfonic Acid) [1]
  • Why: Easier to handle than PPA (less viscous) and often works at lower temperatures.[1]

  • Condition: Stir at 70–90 °C for 3 hours. Quench with water.[2]

Protocol Module B: Oxidative Cyclization (Aldehyde Route)

Scenario: You are reacting 2,3-diaminopyridine directly with an aldehyde. Issue: The reaction stalls at the imine (Schiff base) or forms a dihydro-intermediate that requires oxidation to aromatize.

The Science of the Fix

Aldehyde condensation yields a dihydroimidazole ring. This intermediate is not aromatic and is unstable. An oxidant is mandatory to drive the equilibrium toward the aromatic imidazo[4,5-b]pyridine.

Recommended Protocol: Sodium Metabisulfite ( ) Method

This method allows for a "one-pot" synthesis in high yields without toxic metal oxidants.

ComponentEquivalenceRole
2,3-Diaminopyridine 1.0 eqNucleophile
Aldehyde 1.0 - 1.2 eqElectrophile

1.2 - 1.5 eqOxidant & Adduct former
Solvent DMF or EtOH/H2OMedium
Temperature Reflux (100-120°C)Activation

Workflow:

  • Dissolve aldehyde and

    
     in Ethanol/Water (3:1). Stir at RT for 15 mins to form the bisulfite adduct.
    
  • Add 2,3-diaminopyridine.

  • Reflux for 4–6 hours.

  • Workup: Cool to RT. Add water. The product often crystallizes out.

Protocol Module C: Microwave Acceleration

Scenario: Thermal heating is too slow or causes decomposition.

Microwave irradiation is particularly effective for imidazo[4,5-b]pyridines because the polar pyridine ring couples efficiently with the microwave field, creating localized superheating that drives the dehydration step rapidly.

Optimized Parameters:

  • Solvent: Ethanol or Acetic Acid.

  • Catalyst: 10 mol%

    
     (Scandium Triflate) or simply glacial acetic acid.
    
  • Settings: 140 °C, High Absorption, 10–20 minutes.

  • Outcome: Often converts stalled intermediates to product in <20 mins where thermal reflux took 24h.

Mechanistic Pathway & Failure Points[1]

Understanding the mechanism helps predict where the reaction fails.

reaction_mechanism cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization (The Bottleneck) r1 2,3-Diaminopyridine inter Intermediate: Amide or Imine r1->inter Fast r2 Electrophile (Acid/Aldehyde) r2->inter ts Transition State: Ring Closure inter->ts Requires Heat/Acid (Dehydration -H2O) note1 Failure Point: Pyridine N reduces N-nucleophilicity inter->note1 prod Product: Imidazo[4,5-b]pyridine ts->prod Aromatization

Caption: Reaction pathway highlighting the dehydration step as the primary energy barrier.

FAQ: Frequently Asked Questions

Q: Can I use standard EDC/HOBt coupling for the amide formation? A: Yes, EDC/HOBt works excellently for forming the amide intermediate. However, it will not cyclize the ring. You must isolate the amide and subject it to a second step (thermal reflux in AcOH or PPA treatment) to close the ring.

Q: I see a byproduct with M+16 mass. What is it? A: This is likely the N-oxide .[3] If you are using oxidative conditions (e.g., for aldehyde coupling), the pyridine nitrogen can oxidize.[3]

  • Fix: Use milder oxidants (Air,

    
    ) or reduce the N-oxide post-synthesis using 
    
    
    
    or Raney Nickel.

Q: Why is my yield lower for [4,5-b] compared to [4,5-c] isomers? A: The [4,5-b] isomer involves the amine at the 3-position of the pyridine. This position is sterically flanked by the pyridine ring nitrogen (N1) and the C4 hydrogen. The electronic repulsion from the lone pair on N1 can destabilize the transition state for cyclization more than in the [4,5-c] isomer.

References

  • Review of Synthetic Approaches: Gagandeep, K. R., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. Link

  • Microwave Assisted Protocols: BenchChem Technical Support. (2025).[3][4][5] Application Note: Microwave-Assisted Synthesis of Imidazopyridines. Link

  • Oxidative Cyclization Mechanism: Temple, C., et al. (1987).[6] Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry. Link

  • Eaton's Reagent Utility: Yang, Q., et al. (2012).[1] Preparation of Tetrahydroisoquinoline-3-ones Via Cyclization of Phenyl Acetamides Using Eaton's Reagent. Organic Syntheses. Link

  • Palladium Catalyzed Routes: Rosenberg, A. J., et al. (2012).[7][8] Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation. Organic Letters. Link

Sources

Troubleshooting

"overcoming common side reactions in the synthesis of imidazo[4,5-b]pyridines"

This guide addresses the critical synthetic bottlenecks in the preparation of imidazo[4,5-b]pyridines, a "privileged scaffold" in drug discovery due to its bioisosterism with purines. The following technical support modu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the critical synthetic bottlenecks in the preparation of imidazo[4,5-b]pyridines, a "privileged scaffold" in drug discovery due to its bioisosterism with purines.

The following technical support modules focus on the three most frequent failure modes: uncontrolled regioselectivity during alkylation , stalled cyclization (incomplete condensation) , and unintended N-oxidation .

Module 1: Controlling Regioselectivity (N1 vs. N3 vs. N4)

The Issue: The imidazo[4,5-b]pyridine scaffold possesses three nucleophilic nitrogen atoms. Alkylation reactions often yield inseparable mixtures of N3- (kinetic/steric favored), N1- (thermodynamic), and N4- (pyridine nitrogen) isomers.

Q: How do I force alkylation to the N3 position specifically? A: Use "Tight Ion Pair" (TIP) control. In non-polar, aprotic solvents (like THF or Dioxane) with alkali metal bases (NaH, LiH), the cation coordinates tightly with the N1 and N4 nitrogens (the "bidentate" pocket), sterically shielding N1 and electronically deactivating N4. This leaves N3 as the most accessible nucleophile.

Q: How do I favor the N1 isomer? A: Disrupt the ion pair using "Solvent-Separated Ion Pairs" (SIP) . Use polar aprotic solvents (DMF, DMSO) or add crown ethers (15-crown-5 for Na+). This dissociates the cation-scaffold complex, allowing the reaction to be governed by thermodynamics or minimizing the steric shielding of N1. However, N1 selectivity is notoriously difficult to achieve purely by conditions; often, directing groups or specific precursors (e.g., alkylating the pyridine diamine before cyclization) are required.

Data: Solvent & Base Effects on Regioselectivity

Reaction ConditionDominant IsomerMechanism
THF / NaH N3 (>8:1 ratio)Tight Ion Pair (TIP) shielding N1/N4
DMSO / K₂CO₃ Mixture (N1/N3) Solvent-Separated Ion Pair (SIP)
DMF / Cs₂CO₃ Mixture (shifts toward N1)Large cation (Cs+) coordinates poorly
Phase Transfer (DCM/H₂O) N3 / N4 Interfacial kinetics

Visualizing the Regioselectivity Logic

Regioselectivity Start Alkylation of Imidazo[4,5-b]pyridine Solvent Select Solvent System Start->Solvent NonPolar Non-Polar Aprotic (THF, Dioxane) Solvent->NonPolar Low Dielectric Polar Polar Aprotic (DMF, DMSO) Solvent->Polar High Dielectric Mech_TIP Mechanism: Tight Ion Pair (TIP) Metal coordinates N1 & N4 NonPolar->Mech_TIP Mech_SIP Mechanism: Solvent-Separated Ion Pair (SIP) Free Anion Polar->Mech_SIP Result_N3 Result: N3 Major (Steric Control) Mech_TIP->Result_N3 N1 blocked Result_Mix Result: N1/N3 Mixture (Thermodynamic/Electronic) Mech_SIP->Result_Mix N1 accessible

Caption: Decision tree for controlling N-alkylation regioselectivity via solvent dielectric properties and ion-pairing effects.

Module 2: Overcoming Stalled Cyclization

The Issue: The condensation of 2,3-diaminopyridine with carboxylic acids often stalls at the intermediate amide (mono-acylated diamine) stage, failing to close the imidazole ring.

Q: My LC-MS shows M+18 (hydrated intermediate). Why won't it cyclize? A: The pyridine ring is electron-deficient, reducing the nucleophilicity of the adjacent amine.

  • Solution 1 (The "Melt" Method): If using Polyphosphoric Acid (PPA), ensure the temperature is >180°C . The reaction is endothermic and requires significant energy to overcome the activation barrier of the dehydration step.

  • Solution 2 (The Two-Step): Isolate the amide intermediate and treat it with neat POCl₃ or SOCl₂ at reflux. This converts the amide oxygen into a good leaving group (imidoyl chloride), forcing rapid cyclization.

Q: I am using an aldehyde (oxidative cyclization) and yields are low. A: Aldehyde condensation requires an oxidant to aromatize the intermediate imidazoline.[1]

  • Troubleshooting: Air oxidation is often too slow. Add Na₂S₂O₅ (sodium metabisulfite) or FeCl₃ as an oxidative promoter. Ensure the solvent (often DMSO or DMF) is hot (>120°C) to facilitate the redox process.

Module 3: Preventing N-Oxide Formation

The Issue: The pyridine nitrogen (N4) is susceptible to oxidation, particularly when using oxidative cyclization conditions (e.g., aldehydes + oxidant), leading to N-oxides (M+16 peak).

Q: How do I remove the N-oxide impurity? A: If prevention fails, chemical reduction is highly effective and selective for the N-oxide over the imidazole ring.

  • Protocol: Treat the crude mixture with PCl₃ (phosphorus trichloride) in chloroform at reflux for 2 hours. Alternatively, hydrogenation with Raney Nickel is effective but may reduce other sensitive functional groups.

Standardized Experimental Protocols

Protocol A: PPA-Mediated Cyclization (Carboxylic Acid Route)

Best for: Stable aliphatic or aromatic substituents at C2.

  • Mix: In a round-bottom flask, combine 2,3-diaminopyridine (1.0 equiv) and the carboxylic acid (1.1 equiv).

  • Acid Addition: Add Polyphosphoric Acid (PPA) (approx. 10–15 mL per gram of diamine).

    • Note: PPA is viscous; warm it to 60°C to aid stirring.

  • Heat: Heat the mixture to 180–200°C for 4–6 hours. Monitor by TLC (alkaline eluent required).

  • Quench: Cool to ~80°C. Pour slowly into crushed ice with vigorous stirring.

  • Neutralize: Adjust pH to ~8–9 using 50% NaOH or concentrated NH₄OH. The product usually precipitates.

  • Purify: Filter the solid. If no precipitate forms, extract with EtOAc/MeOH (9:1).

Protocol B: Oxidative Cyclization (Aldehyde Route)

Best for: C2-Aryl derivatives where the carboxylic acid is unavailable.

  • Dissolve: Dissolve 2,3-diaminopyridine (1.0 equiv) and the aldehyde (1.0 equiv) in DMSO or DMF.

  • Add Oxidant: Add Na₂S₂O₅ (1.5 equiv).

  • Heat: Stir at 120°C for 12 hours.

    • Why: The sulfite acts as an oxygen scavenger/oxidant promoter to drive the dehydrogenation of the intermediate aminal.

  • Workup: Pour into water. Extract with EtOAc.

  • Check for N-Oxide: If LC-MS shows M+16, treat crude with PCl₃ as described in Module 3.

References

  • BenchChem. (2025).[1][2] Common side reactions in the synthesis of imidazo[4,5-b]pyridines - Troubleshooting Guide. Link

  • Bookser, B. C., et al. (2018).[3] Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. Journal of Organic Chemistry, 83(12), 6334-6353.[3] Link

  • Dubina, T. F., et al. (2024). Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks. ResearchGate. Link

  • Starcevic, K., et al. (2023). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR/IRB. Link

  • Reen, G. K., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines. Beilstein Journal of Organic Chemistry. Link

Sources

Optimization

Technical Support Center: Purification of Imidazo[4,5-b]pyridine Isomers

Prepared by: Senior Application Scientist, Gemini Division Welcome to the technical support center for imidazo[4,5-b]pyridine chemistry. This guide is designed for researchers, medicinal chemists, and process development...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for imidazo[4,5-b]pyridine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification and isolation of imidazo[4,5-b]pyridine isomers. The structural similarity of these isomers to endogenous purines makes them a privileged scaffold in drug discovery, but their synthesis often yields regioisomeric mixtures that are notoriously difficult to separate.[1][2][3] This resource provides in-depth troubleshooting guides, FAQs, and validated protocols to address these specific challenges.

Troubleshooting Guide: Common Purification Hurdles

This section addresses the most frequent and complex issues encountered during the purification of imidazo[4,5-b]pyridine derivatives.

Question 1: My N-alkylation or N-arylation reaction produced a mixture of regioisomers that are co-eluting during column chromatography. How can I improve the separation?

Answer: This is the most common challenge when working with the imidazo[4,5-b]pyridine core. The scaffold possesses multiple nucleophilic nitrogen atoms (primarily N1, N3, and N4), which often have similar reactivity, leading to the formation of isomers with very close polarities.[4][5] Achieving separation requires a systematic and multi-faceted approach.

Causality and Strategy: The key to separating these isomers lies in exploiting subtle differences in their polarity, steric hindrance, and hydrogen-bonding capabilities. Standard silica gel chromatography may not be sufficient without careful optimization.

Troubleshooting Steps:

  • Chromatography System Modification:

    • Solvent System Optimization: The choice of eluent is critical. If a standard system like Hexane/Ethyl Acetate fails, systematically explore solvents with different properties (hydrogen bond donors/acceptors, dipole moments). Refer to the table below for starting points.[4]

    • Gradient Optimization: Employ a very shallow gradient. A slow, gradual increase in the polar solvent (e.g., 0.5% increase over several column volumes) can often resolve closely eluting spots.

    • Additive Introduction: For basic compounds like these, peak tailing is common on silica gel. Adding a small amount of a volatile base like triethylamine (TEA) (e.g., 0.1-0.5%) to your eluent can neutralize acidic silanol groups on the silica surface, leading to sharper peaks and potentially improved resolution.[4]

  • Alternative Stationary Phases:

    • If silica gel fails, consider other stationary phases. Alumina (basic or neutral) can offer different selectivity. For more challenging separations, consider reverse-phase chromatography (C18) if the compounds have sufficient hydrophobicity.

  • Recrystallization:

    • This is a highly effective, scalable technique if a suitable solvent system can be identified. The process relies on differences in the solubility of the isomers at different temperatures. A successful recrystallization can often yield a single isomer in high purity. (See Protocol 2 for a detailed methodology).

Data Presentation: Recommended Solvent Systems for Column Chromatography

Solvent System ClassPrimary SolventsModifier/AdditiveTarget Isomer Properties & Rationale
Standard Polarity Dichloromethane / Methanol0.1% TriethylamineExcellent starting point for moderately polar isomers. The DCM provides good selectivity, while methanol is a strong polar modifier. TEA suppresses peak tailing.
Low Polarity Hexanes / Ethyl AcetateNoneBest for less polar, highly functionalized derivatives. Allows for fine-tuning of polarity.
Alternative Selectivity Toluene / Acetone0.5% Acetic AcidOffers different selectivity based on pi-pi stacking interactions with toluene. Acetone is a strong polar modifier. Acetic acid can be used if the compound is sensitive to base.
High Polarity Ethyl Acetate / Methanol / NH₄OH1-2% Ammonium HydroxideFor highly polar derivatives with multiple H-bond donors (e.g., free amines, hydroxyls). The basic modifier is essential for good peak shape.

Question 2: I am consistently getting a low yield of my desired imidazo[4,5-b]pyridine product after synthesis and work-up. What are the likely causes and solutions?

Answer: Low yields in the synthesis of the imidazo[4,5-b]pyridine core, typically formed via condensation of a diaminopyridine with an aldehyde or carboxylic acid, are often due to incomplete reactions, side-product formation, or purification losses.[1][5]

Troubleshooting Steps:

  • Incomplete Reaction:

    • Cause: The condensation reaction to form the imidazole ring is an equilibrium process that generates water. If water is not effectively removed, the reaction may not proceed to completion.[5]

    • Solution: For reactions run at high temperatures, use a Dean-Stark trap to azeotropically remove water. For lower temperature reactions, consider adding a chemical drying agent. Also, ensure the reaction time is sufficient by monitoring via Thin Layer Chromatography (TLC) until the starting material is consumed.[5][6]

  • Side Reactions:

    • Cause: The pyridine nitrogen is susceptible to oxidation, forming an N-oxide, especially under oxidative conditions used for some cyclization methods.[5] This side product can be difficult to separate from the desired product.

    • Solution: If N-oxide formation is suspected, it can be reduced back to the parent heterocycle. Catalytic hydrogenation (e.g., with Raney Nickel) or treatment with a phosphorus-based reagent like PCl₃ are effective methods for deoxygenation.[5]

  • Purification Losses:

    • Cause: The product may be partially lost during aqueous work-up if it has some water solubility, or during chromatography if conditions are not optimized.

    • Solution: Before work-up, acidify the aqueous layer and re-extract with an organic solvent to recover any basic product that may have partitioned. Optimize chromatography as described in Question 1 to ensure a clean separation and minimize the collection of mixed fractions.

Question 3: Are there advanced chromatographic techniques for separating particularly stubborn imidazo[4,5-b]pyridine isomers?

Answer: Yes. When standard column chromatography is insufficient, Supercritical Fluid Chromatography (SFC) is an exceptionally powerful technique for isomer separation.[7]

Expertise & Causality: SFC uses supercritical CO₂ as the main mobile phase, which has liquid-like solvating power but gas-like viscosity and diffusivity.[8][9] This results in very high chromatographic efficiency and speed. The low viscosity allows for higher flow rates and faster analysis times compared to HPLC.[10] SFC is particularly well-suited for separating isomers and structurally similar compounds.[7][9][11]

Key Advantages for Imidazo[4,5-b]pyridine Isomers:

  • Orthogonal Selectivity: SFC often provides different elution orders and better resolution compared to both normal-phase and reverse-phase LC.

  • Speed: Analysis times are typically 3-5 times faster than HPLC, allowing for rapid screening of conditions.[7]

  • Specialized Stationary Phases: Columns specifically designed for SFC, such as those with a 2-ethylpyridine (2-EP) phase, are excellent for analyzing basic compounds without mobile phase additives, improving peak shape and selectivity.[8][10]

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary nitrogen atoms susceptible to substitution on the imidazo[4,5-b]pyridine core, and why does this lead to isomer formation? The imidazo[4,5-b]pyridine scaffold has three primary nitrogen atoms that can be alkylated: N1 and N3 on the imidazole ring, and N4 on the pyridine ring. The relative nucleophilicity of these atoms is influenced by electronic and steric factors, and the reaction conditions (solvent, base) can alter the product distribution, often leading to a mixture of N1/N3 or other regioisomers that are challenging to separate.[4][12]

FAQ 2: How can I definitively confirm the structure of my purified isomer and distinguish between N1, N3, and N4 substitution? Unambiguous structural elucidation is critical and cannot be reliably achieved by 1D ¹H NMR alone. Two-dimensional (2D) NMR spectroscopy is the gold standard.[4]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons. A correlation between the protons of your alkyl group and specific protons on the pyridine ring can definitively establish the site of substitution.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. Observing a correlation from the alkyl group's protons to a specific carbon in the heterocyclic core confirms the connectivity.

Key Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Optimization
  • TLC Analysis: On a single TLC plate, spot your crude mixture and run it in 3-4 different solvent systems (e.g., 50% EtOAc/Hex, 5% MeOH/DCM, 10% Acetone/Toluene).

  • Solvent Selection: Choose the system that shows the best separation between the spots of interest (largest ΔRf). Aim for an Rf value of ~0.2-0.3 for the target compound.

  • Gradient Setup: Based on the chosen solvent, run a shallow gradient. For example, if 5% MeOH/DCM works well, start the column at 1% MeOH/DCM and slowly increase to 7-8% over 10-15 column volumes.

  • Additive Use: If peaks are tailing, add 0.1-0.5% triethylamine (or another suitable modifier from the table above) to both the starting and ending solvent of your gradient.

  • Fraction Collection: Collect small fractions and analyze them by TLC before combining.

Protocol 2: Step-by-Step Guide to Recrystallization for Isomer Enrichment
  • Solvent Screening: In small vials, test the solubility of your isomeric mixture (~10 mg) in various solvents (~0.5 mL) at room temperature and upon heating. A good solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: In a flask, dissolve the crude mixture in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Crystallization: Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Analysis: Analyze the purity of the crystals and the remaining mother liquor by TLC or LC-MS to determine the efficiency of the separation.

Visualization of Purification Workflow

The following diagram illustrates a typical decision-making process for purifying imidazo[4,5-b]pyridine isomers.

G start Crude Reaction Mixture tlc TLC / LC-MS Analysis start->tlc decision_single Single Spot? tlc->decision_single direct_chroma Direct Column Chromatography decision_single->direct_chroma Yes decision_isomers Multiple Isomeric Spots? decision_single->decision_isomers No pure_product Pure Product direct_chroma->pure_product chroma_opt Optimize Column Chromatography (Shallow Gradient, Additives) decision_isomers->chroma_opt Yes decision_sep Separation Achieved? chroma_opt->decision_sep decision_sep->pure_product Yes recryst Attempt Recrystallization decision_sep->recryst No decision_cryst Crystals Formed? recryst->decision_cryst sfc Advanced Chromatography (SFC) decision_cryst->sfc No / Impure analysis Structure Confirmation (2D NMR) decision_cryst->analysis Yes, Pure Isomer sfc->analysis analysis->pure_product

Caption: Decision workflow for imidazo[4,5-b]pyridine isomer purification.

References

  • ResearchGate. (n.d.). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). Retrieved February 27, 2026, from [Link]

  • MDPI. (2022, December 21). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved February 27, 2026, from [Link]

  • National Institutes of Health. (2024, October 5). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). Retrieved February 27, 2026, from [Link]

  • MDPI. (2023, April 4). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Retrieved February 27, 2026, from [Link]

  • National Institutes of Health. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved February 27, 2026, from [Link]

  • FULIR. (n.d.). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. Retrieved February 27, 2026, from [Link]

  • MDPI. (2017, March 4). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved February 27, 2026, from [Link]

  • FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. Retrieved February 27, 2026, from [Link]

  • Bentham Science. (n.d.). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Retrieved February 27, 2026, from [Link]

  • MDPI. (2022, June 29). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2019, February 7). (PDF) Characterization of Novel Polymer-Based Pyridine Stationary Phases for Supercritical Fluid Chromatography. Retrieved February 27, 2026, from [Link]

  • Chromatography Online. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved February 27, 2026, from [Link]

  • University of Southampton. (2012, August 16). Supercritical Fluid Chromatography (SFC). Retrieved February 27, 2026, from [Link]

  • European Patent Office. (n.d.). Imidazo[4,5-b] pyridine compounds, process for preparing same and pharmaceutical compositions containing same. Retrieved February 27, 2026, from [Link]

  • OMICS International. (2022, May 20). The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. Retrieved February 27, 2026, from [Link]

Sources

Troubleshooting

"enhancing the biological activity of 3,4-Dihydroimidazo[4,5-b]pyridin-5-one analogs"

TECHNICAL SUPPORT CENTER: 3,4-Dihydroimidazo[4,5-b]pyridin-5-one Scaffolds Current Status: Systems Operational Topic: Optimization & Troubleshooting for Biological Activity Assigned Specialist: Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: March 2026

TECHNICAL SUPPORT CENTER: 3,4-Dihydroimidazo[4,5-b]pyridin-5-one Scaffolds

Current Status: Systems Operational Topic: Optimization & Troubleshooting for Biological Activity Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Div.

Executive Summary

The 3,4-dihydroimidazo[4,5-b]pyridin-5-one scaffold (often chemically indexed as 1H-imidazo[4,5-b]pyridin-5(4H)-one) represents a privileged structure in drug discovery. Acting as a bioisostere for purines (specifically hypoxanthine and guanine), it is a potent core for kinase inhibitors (e.g., Aurora, CDK, PAK4) and antiviral agents (HCV, BVDV).

However, its utility is frequently compromised by three bottleneck issues: regiochemical ambiguity during synthesis, poor aqueous solubility leading to assay artifacts, and metabolic instability at the pyridine ring. This guide addresses these specific technical challenges.

Module 1: Synthetic Optimization & Regioselectivity

The Problem: Users frequently report low yields or inseparable mixtures during alkylation. The core issue is the tautomeric equilibrium between the lactam (5-one) and lactim (5-hydroxy) forms, combined with three nucleophilic nitrogens (N1, N3, N4).

Q: "I am trying to alkylate N4 to lock the lactam structure, but I'm getting O-alkylated byproducts. How do I control this?"

A: This is a classic Hard-Soft Acid-Base (HSAB) challenge. The amide oxygen is a "hard" nucleophile, while the nitrogen (N4) is softer.

  • Protocol Adjustment: Switch your base. Potassium Carbonate (

    
    ) in DMF often leads to mixtures. Use Cesium Carbonate (
    
    
    
    )
    in DMF or NMP. The "Cesium Effect" promotes N-alkylation due to the larger cation radius stabilizing the transition state for the softer nucleophile.
  • Electrophile Choice: If using "hard" electrophiles (e.g., methyl iodide), O-alkylation is more likely. Switch to "softer" alkyl halides (e.g., benzyl bromides) to favor N-alkylation.

  • Alternative Route: If direct alkylation fails, synthesize the N-substituted pyridine precursor before cyclizing the imidazole ring.

Q: "How do I selectively functionalize C6 without affecting the imidazole ring?"

A: Electrophilic aromatic substitution is difficult on this electron-deficient ring.

  • Recommended Workflow: Use Vicarious Nucleophilic Substitution (VNS) or halogenate early.

  • Bromination Protocol: React the core with

    
     in acetic acid. This selectively places a bromine at C6, which is then a handle for Suzuki-Miyaura coupling  to introduce aryl/heteroaryl groups for potency enhancement.
    
Visual Guide: Synthetic Decision Tree

SynthesisWorkflow Start Start: 3,4-Dihydroimidazo [4,5-b]pyridin-5-one Core Decision1 Goal: Functionalize N4 (Lactam N) Start->Decision1 Decision2 Goal: Functionalize C6 (Potency Optimization) Start->Decision2 Action1 Use Cs2CO3 / DMF Avoid MeI (Hard Electrophile) Decision1->Action1 Selectivity Control Result1 N4-Alkylated Product (Major) Action1->Result1 Action2 Bromination (Br2/AcOH) Decision2->Action2 Action3 Suzuki Coupling (Pd(dppf)Cl2, Boronic Acid) Action2->Action3 Intermediate Result2 C6-Aryl Analog (High Potency) Action3->Result2

Figure 1: Decision tree for regioselective functionalization of the scaffold.

Module 2: SAR & Potency Enhancement

The Problem: "My analog binds to the target (e.g., Kinase) but shows poor cellular potency (


)."

Technical Insight: The 3,4-dihydroimidazo[4,5-b]pyridin-5-one core is a hydrogen bond donor/acceptor system. High polarity often limits membrane permeability.

Optimization Strategies (SAR Table):

PositionModificationEffect on Biological Activity
C6 Aryl/Heteroaryl Critical for Potency. Engages the "gatekeeper" region in kinases. 4-Fluorophenyl or Pyrazole groups often increase affinity by 10-50x.
C2 Small Alkyl/CF3 Metabolic Stability. Blocking C2 prevents rapid oxidation. A

group here also increases lipophilicity, aiding cell penetration.
N1/N3 Solubilizing Tails Physicochemical. Attaching morpholine or piperazine via an ethylene linker here improves solubility without killing potency.
C5 (O) =O to =S Bioisostere. Converting the ketone to a thione can improve affinity for certain metalloenzymes but may increase toxicity.

Q: "Why does adding a Fluorine at C6 improve my compound's half-life?"

A: While C6 substitution primarily drives potency via hydrophobic interactions, the C6 position is also a metabolic soft spot for oxidation in the pyridine ring. Halogenation (F, Cl) blocks this metabolic attack, extending the


 (half-life) in microsomal stability assays.

Module 3: Assay Troubleshooting & Formulation

The Problem: "I see steep dose-response curves and variable


 values. Is my compound aggregating?"

Troubleshooting Protocol: This scaffold is planar and prone to


 stacking, leading to colloidal aggregation. Aggregates sequester enzymes nonspecifically, causing false positives.
  • The Detergent Test: Re-run your biochemical assay with 0.01% Triton X-100 or CHAPS .

    • Result: If potency is lost (IC50 shifts from 10 nM to 10 µM), your compound was acting as a "promiscuous aggregator."

    • Fix: Add solubilizing groups (N-methyl piperazine) at the N1 position.

  • Solvent Limits: Ensure final DMSO concentration is <1%. These analogs can precipitate in aqueous buffer if the stock solution (usually 10mM in DMSO) is shocked into water.

    • Protocol: Perform serial dilutions in DMSO first, then transfer to buffer, rather than diluting directly into buffer.

Visual Guide: SAR Optimization Logic

SARLogic Core Imidazo[4,5-b] pyridin-5-one Core Issue1 Issue: Low Potency Core->Issue1 Issue2 Issue: High Clearance (Metabolic Instability) Core->Issue2 Issue3 Issue: Poor Solubility (Aggregation) Core->Issue3 Sol1 Modify C6: Add Aryl/Heteroaryl (Target Engagement) Issue1->Sol1 Sol2 Modify C2: Add CF3 or Methyl (Block Oxidation) Issue2->Sol2 Sol3 Modify N1/N3: Add Morpholine tail (Solubilizing Group) Issue3->Sol3

Figure 2: Structure-Activity Relationship (SAR) logic flow for optimizing biological activity.

References

  • Jarmoni, K., et al. (2024).[1][2][3] Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. Link

  • BenchChem Technical Library. (2025). Overcoming challenges in the alkylation of imidazo[4,5-b]pyridine regioisomers. Link

  • Bavetsias, V., et al. (2016). Optimization of Imidazo[4,5-b]pyridine-Based Inhibitors of Aurora A Kinase. Journal of Medicinal Chemistry. Link

  • Incyte Corporation. (2025). Bicyclic DGK Inhibitors (Patent WO2025043151A2).[4] World Intellectual Property Organization.[4] Link

Sources

Reference Data & Comparative Studies

Validation

"cross-validation of experimental results for 3,4-Dihydroimidazo[4,5-b]pyridin-5-one"

Technical Comparison Guide: 3,4-Dihydroimidazo[4,5-b]pyridin-5-one Subtitle: Structural Validation, Tautomeric Stability, and Performance vs. Purine/Benzimidazole Analogs Executive Summary This guide provides a technical...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: 3,4-Dihydroimidazo[4,5-b]pyridin-5-one Subtitle: Structural Validation, Tautomeric Stability, and Performance vs. Purine/Benzimidazole Analogs

Executive Summary

This guide provides a technical cross-validation of 3,4-dihydroimidazo[4,5-b]pyridin-5-one (also known as 7-azabenzimidazol-2-one or the 1-deazaguanine core). Unlike standard commercial datasheets, this document focuses on the critical lactam-lactim tautomerism that dictates its biological activity and distinguishes it from its isosteres: 1,3-dihydro-2H-benzimidazol-2-one (carbocyclic analog) and Hypoxanthine (purine analog).

Target Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.

Part 1: Structural Characterization & Tautomeric Validation

The primary challenge in working with imidazo[4,5-b]pyridin-5-one is the "identity crisis" between its keto (lactam) and enol (lactim) forms. In the solid state and polar aprotic solvents (DMSO), the keto-form (5-one) predominates, which is critical for hydrogen bond donor/acceptor profiles in kinase active sites.

The Tautomer Trap: Experimental Validation

Many researchers misidentify the O-alkylated impurity as the target scaffold due to improper characterization. You must cross-validate the structure using the following self-consistent system:

1. NMR Solvent Shift Assay (The "Gold Standard")

  • Protocol: Dissolve 5 mg of the compound in DMSO-d6 and a separate sample in CDCl3 (if solubility permits) or Methanol-d4.

  • Observation:

    • Lactam (Target): In DMSO-d6, look for a broad singlet downfield (

      
       ppm) corresponding to the amide N-H. The carbonyl carbon in 
      
      
      
      C NMR typically appears near
      
      
      ppm.
    • Lactim (Impurity/Artifact): Absence of the downfield N-H signal. The C-O carbon shifts upfield relative to the carbonyl.

2. IR Spectroscopy Fingerprint

  • Lactam: Strong C=O stretching vibration at

    
    .
    
  • Lactim: Absence of carbonyl stretch; presence of broad O-H bands (often obscured) and distinct C=N stretches.

Visualization: Tautomeric Equilibrium & Validation Logic

TautomerValidation cluster_conditions Stability Factors Lactam Keto Form (3,4-dihydro...-5-one) Target Scaffold Equilibrium Tautomeric Equilibrium Lactam->Equilibrium Solvent Dependent NMR_DMSO 1H NMR (DMSO-d6) Signal: N-H (~11.5 ppm) Lactam->NMR_DMSO Validates IR_Spec IR Spectroscopy Signal: C=O (~1700 cm-1) Lactam->IR_Spec Validates XRay X-Ray Crystallography Definitive H-Bond Network Lactam->XRay Ultimate Proof Lactim Enol Form (5-hydroxy...) Unstable/Minor Equilibrium->Lactim PolarSolvent Polar Aprotic (DMSO) Favors Keto PolarSolvent->Lactam NonPolar Gas Phase/Non-polar May shift eq.

Figure 1: Tautomeric equilibrium validation workflow. The keto-form is favored in polar solvents, essential for biological mimicry.

Part 2: Comparative Performance Analysis

This section objectively compares 3,4-dihydroimidazo[4,5-b]pyridin-5-one against its two primary structural competitors.

Comparative Data Table
Feature3,4-Dihydroimidazo[4,5-b]pyridin-5-one Benzimidazol-2-one (Alternative A)Hypoxanthine (Alternative B)
Core Class 1-Deazapurine / 5-AzabenzimidazoleCarbocycle / BenzimidazolePurine (Natural)
H-Bond Donors 2 (N-H, N-H)2 (N-H, N-H)2 (N-H, N-H)
H-Bond Acceptors 3 (C=O, Imidazole N, Pyridine N )2 (C=O, Imidazole N)3 (C=O, Imidazole N, Pyrimidine N)
pKa (Acidic) ~7.5 - 8.2 (Pyridine ring increases acidity)~10.5 (Less acidic)~8.8
Solubility (pH 7.4) Moderate (Amphoteric character)Low (Lipophilic)Moderate to High
Metabolic Stability High (Resistant to Xanthine Oxidase)High (CYP oxidation possible)Low (Substrate for Xanthine Oxidase)
Key Application Kinase Inhibitor (p38 MAP), Angiotensin IIDopamine AntagonistsNucleoside Metabolism Studies
Performance Insight: Why Choose the "Azabenzimidazole"?
  • Acidity & Binding: The insertion of the nitrogen at position 4 (pyridine ring) significantly lowers the pKa of the N-H protons compared to the benzimidazolone. This allows for stronger hydrogen bonding interactions with negatively charged residues (e.g., Aspartate/Glutamate) in enzyme active sites.

  • Metabolic Blockade: Unlike Hypoxanthine, the 1-deaza modification (C instead of N at the bridgehead) prevents oxidation by Xanthine Oxidase, increasing the in vivo half-life of drugs built on this scaffold.

Part 3: Robust Synthetic Protocol

To ensure reproducibility, we recommend the Cyclization of 2,3-Diaminopyridine route over the imidazole-annulation route, as it minimizes regioisomeric impurities.

Protocol: Urea Fusion Method (Solvent-Free)

This method avoids the use of phosgene and yields high-purity keto-tautomer.

  • Reagents: 2,3-Diaminopyridine (1.0 eq), Urea (1.5 eq).

  • Setup: Round-bottom flask equipped with a condenser (air-cooled) and a sand bath/heating mantle.

  • Procedure:

    • Mix reagents intimately as solids.

    • Heat to 170°C (melt phase). Ammonia gas (

      
      ) will evolve (use a trap).
      
    • Maintain temperature for 2 hours until solidification occurs.

    • Cool to room temperature.

  • Work-up (Critical for Purity):

    • Triturate the solid cake with boiling water (removes excess urea).

    • Filter while hot.

    • Recrystallize from DMF/Water if necessary.

  • Yield: Typically 75–85%.

Visualization: Synthetic Pathway & Regiocontrol

Synthesis Start 2,3-Diaminopyridine Inter Intermediate Urea Adduct Start->Inter + Urea Reagent Urea (Excess) 170°C, Melt Reagent->Inter Product 3,4-Dihydroimidazo[4,5-b]pyridin-5-one (Target) Inter->Product - NH3 (Cyclization) Byprod Ammonia (Gas) Inter->Byprod AltRoute Alternative: CDI / THF (Requires anhydrous conditions) AltRoute->Product Higher Cost

Figure 2: Preferred synthetic route via urea fusion. This pathway ensures regiospecificity and avoids hazardous phosgene handling.

References

  • Jarmoni, K., et al. (2024). "Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties." Current Medicinal Chemistry.

  • Laufer, S. A., et al. (2008). "Imidazolyl benzimidazoles and imidazo[4,5-b]pyridines as potent p38alpha MAP kinase inhibitors with excellent in vivo antiinflammatory properties."[1] Bioorganic & Medicinal Chemistry Letters, 18(1), 179-183.

  • Townsend, L. B., et al. (1991). "Purine and 1-deazapurine ribonucleosides and deoxyribonucleosides: Synthesis and biological activity." Journal of Medicinal Chemistry, 34(7), 2226-2230.[2]

  • Mamedov, V. A., et al. (2014). "Reaction for the synthesis of benzimidazol-2-ones, imidazo[5,4-b]-, and imidazo[4,5-c]pyridin-2-ones via the rearrangement of quinoxalin-2-ones." The Journal of Organic Chemistry, 79(19), 9161-9169.

  • WuXi Biology. (2023). "Tautomerism: The Case of 2-Hydroxypyridine and 2-Pyridone." WuXi AppTec Research Guides.

Sources

Comparative

Head-to-Head Comparison: Imidazo[4,5-b]pyridine vs. Imidazo[4,5-c]pyridine Derivatives in Drug Discovery

As a Senior Application Scientist in medicinal chemistry, I frequently encounter drug discovery programs that stall because the nuanced differences between heterocyclic isosteres are overlooked. When replacing a purine s...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter drug discovery programs that stall because the nuanced differences between heterocyclic isosteres are overlooked. When replacing a purine scaffold to improve metabolic stability or patentability, the choice between an imidazo[4,5-b]pyridine (1-deazapurine) and an imidazo[4,5-c]pyridine (3-deazapurine) is not merely a structural technicality—it is a strategic decision that dictates target selectivity, physicochemical properties, and synthetic tractability.

This guide provides an objective, head-to-head technical comparison of these two privileged scaffolds, supported by mechanistic insights and self-validating experimental workflows.

Structural & Electronic Divergence: The Causality of Selectivity

Both imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine are bicyclic systems comprising an imidazole ring fused to a pyridine moiety. However, the positional shift of the nitrogen atom in the six-membered ring fundamentally alters the molecule's electronic distribution .

  • Imidazo[4,5-b]pyridines (1-Deazapurines): The nitrogen is located at position 4 (adjacent to the bridgehead). This arrangement perfectly mimics the N7/N9 tautomeric face of natural purines while providing a strong, localized hydrogen-bond acceptor at the pyridine nitrogen. This specific vector is highly optimized for engaging the backbone amides (e.g., Met or Ala) in the hinge region of ATP-binding pockets .

  • Imidazo[4,5-c]pyridines (3-Deazapurines): The nitrogen is shifted to position 5. This removes the primary hinge-binding acceptor vector but creates a unique electronic profile that favors interactions within the minor groove of nucleic acids or the allosteric pockets of viral polymerases. The altered dipole moment also enhances solubility and modulates the pKa of the imidazole NH, making it a preferred scaffold for nucleoside analogs .

Pharmacological Targeting & Pathway Modulation

The structural divergence directly translates into distinct therapeutic applications. The logical relationships between the scaffold choice, molecular target, and downstream phenotypic effects are visualized below.

TargetSelectivity cluster_b Imidazo[4,5-b]pyridine (1-Deazapurine) cluster_c Imidazo[4,5-c]pyridine (3-Deazapurine) B_Isomer Imidazo[4,5-b]pyridine Scaffold Aurora Aurora A/B Kinases JAK1 / B-Raf B_Isomer->Aurora ATP Competitive Binding Apoptosis Cancer Cell Apoptosis Aurora->Apoptosis Mitotic Arrest C_Isomer Imidazo[4,5-c]pyridine Scaffold BVDV Viral Polymerases (e.g., BVDV RdRp) C_Isomer->BVDV Allosteric Inhibition Viral_Clear Viral Clearance BVDV->Viral_Clear Replication Halt

Divergent therapeutic targeting of imidazo[4,5-b]pyridine vs imidazo[4,5-c]pyridine scaffolds.

Oncology vs. Virology

Imidazo[4,5-b]pyridines are heavily utilized in oncology. For example, derivatives exhibit sub-micromolar inhibition of Aurora A/B kinases and JAK1 by anchoring into the ATP pocket . Conversely, imidazo[4,5-c]pyridines are historically favored in virology and immunology. Carbocyclic nucleoside analogs of the c-isomer (e.g., 3-deazaneplanocin A) are potent inhibitors of viral replication (HCV, BVDV) and act as A2A adenosine receptor antagonists .

Head-to-Head Data Comparison

To guide scaffold selection, the following table summarizes the quantitative and qualitative performance metrics of both isomers based on recent medicinal chemistry literature.

Parameter / PropertyImidazo[4,5-b]pyridine (1-Deazapurine)Imidazo[4,5-c]pyridine (3-Deazapurine)
Primary Therapeutic Utility Oncology (Kinase Inhibitors), AntiproliferativeVirology (Nucleoside Analogs), Immunology
Key Molecular Targets Aurora A/B/C, JAK1, B-Raf, TAM kinasesBVDV RdRp, A2A Receptors, S-adenosylhomocysteine hydrolase
Kinase Hinge-Binding Affinity High (Optimal N4 acceptor vector)Low to Moderate (Requires exocyclic modification)
Typical IC₅₀ Range (Targeted) 0.2 – 5.0 µM (Kinase assays) 0.5 – 15.0 µM (Viral replication assays)
Preferred Synthetic Route Solid-phase cyclization (Rink amide)Solution-phase Mitsunobu coupling
Regioselectivity Challenges N1 vs N3 alkylation mixtures are commonN1 vs N3 (purine N9 vs N7) requires strict steric control

Self-Validating Experimental Workflows

The synthesis of these derivatives requires distinct methodologies. Below are field-proven, step-by-step protocols designed as self-validating systems, ensuring that intermediate failures are caught before final product isolation.

Protocol A: Solid-Phase Synthesis of Imidazo[4,5-b]pyridines

Causality: Solid-phase synthesis (SPS) eliminates tedious chromatographic purifications for highly polar intermediates, enabling rapid high-throughput SAR library generation. This protocol utilizes mild dithionite reduction to prevent over-reduction of the pyridine ring .

  • Resin Loading & Arylation:

    • Swell Rink amide resin (0.5 mmol/g) in DCM/DMF (1:1) for 30 minutes.

    • React the resin with 2,4-dichloro-3-nitropyridine (5 equiv) and DIPEA (10 equiv) in anhydrous DMSO at room temperature for 16 hours.

    • Validation Check: Perform a micro-cleavage (1% TFA in DCM) and analyze via LC-MS to confirm the mass of the polymer-supported nitro-pyridine intermediate.

  • Amination:

    • Introduce the desired primary amine (e.g., n-pentylamine, 10 equiv) in DMSO. Heat to 60 °C for 12 hours to substitute the remaining chlorine atom.

  • Reduction:

    • Treat the resin with a solution of sodium dithionite (Na₂S₂O₄, 10 equiv) and K₂CO₃ (10 equiv) in a biphasic mixture of DCM/H₂O (with a phase-transfer catalyst like TBAHS) for 16 hours.

    • Causality: Dithionite selectively reduces the nitro group to an ortho-diamine without poisoning the solid support, unlike heterogeneous Pd/C hydrogenation.

  • Cyclization & Cleavage:

    • Cyclize using triethyl orthoformate/DMSO (1:1) at 80 °C for 16 hours to form the imidazole ring.

    • Cleave the final imidazo[4,5-b]pyridine from the resin using 95% TFA/DCM for 2 hours. Filter, concentrate, and purify via preparative HPLC.

Protocol B: Mitsunobu Coupling for Imidazo[4,5-c]pyridine Nucleosides

Causality: Traditional Sₙ2 alkylation of 3-deazapurines yields inseparable mixtures of regioisomers and risks epimerization of the carbohydrate moiety under basic conditions. The Mitsunobu reaction provides stereoinvertive, mild coupling with predictable regioselectivity .

  • Preparation:

    • Dissolve 4-chloro-1H-imidazo[4,5-c]pyridine (10 mmol) and the target cyclopentanol derivative (10 mmol) in 50 mL of anhydrous THF under an argon atmosphere.

  • Phosphine Addition:

    • Add triphenylphosphine (PPh₃, 15 mmol) to the suspension. Stir until a uniform slurry is achieved.

  • Activation & Coupling:

    • Cool the reaction vessel to 0 °C using an ice bath.

    • Critical Step: Add diisopropyl azodicarboxylate (DIAD, 15 mmol) dropwise over 20 minutes.

    • Causality: Strict temperature control at 0 °C manages the exothermic formation of the betaine intermediate, preventing premature decomposition and maximizing the yield of the N-alkylated product.

  • Validation & Isolation:

    • Validation Check: Monitor the reaction via TLC (EtOAc/Hexane). The appearance of a highly UV-active spot and the precipitation of triphenylphosphine oxide confirm reaction progression.

    • Quench with water, extract with EtOAc, and separate the kinetic (N-1) and thermodynamic (N-3) regioisomers via silica gel flash chromatography. Verify regiochemistry using 2D ¹H-¹H NOESY NMR (looking for cross-peaks between the cyclopentyl protons and the imidazole CH).

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Molecules / PubMed Central[Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines ACS Combinatorial Science[Link]

  • The Mitsunobu reaction in preparing 3-deazapurine carbocyclic nucleosides Tetrahedron[Link]

  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties Current Medicinal Chemistry[Link]

  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines MDPI Molecules[Link]

Validation

Comparative Guide: Evaluating Target Specificity of Novel Imidazo[4,5-b]pyridine Kinase Inhibitors

Executive Summary The imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure in kinase inhibitor design, offering a distinct alternative to the classical purine and pyrazolo[1,5-a]pyrimidine pharmacophores...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure in kinase inhibitor design, offering a distinct alternative to the classical purine and pyrazolo[1,5-a]pyrimidine pharmacophores. While historically utilized for Aurora kinase and FLT3 inhibition, the scaffold's capacity for high-fidelity hydrogen bonding within the ATP-binding hinge region presents both opportunities and challenges regarding target specificity.

This guide provides a technical evaluation of novel imidazo[4,5-b]pyridine derivatives, comparing their selectivity profiles against established 7-azaindole and quinazoline alternatives. We detail the experimental workflows required to validate "on-target" potency while rigorously quantifying "off-target" promiscuity using residence time kinetics and cellular engagement assays.

Part 1: The Scaffold Landscape

Structural Logic: Why Imidazo[4,5-b]pyridine?

Kinase selectivity is largely governed by the inhibitor's ability to exploit non-conserved features of the ATP-binding pocket (e.g., the Gatekeeper residue or the solvent-exposed front).

The imidazo[4,5-b]pyridine core functions as an ATP-mimetic. Its key differentiator lies in the arrangement of nitrogen atoms:

  • N3 (Imidazole ring): Acts as a hydrogen bond acceptor from the hinge region backbone.

  • N1/C2 Substituents: Vectors for exploring the hydrophobic back-pocket (Gatekeeper).

  • Pyridine Nitrogen (N4): Often remains solvent-exposed or interacts with water networks, influencing solubility and pharmacokinetic (PK) profiles differently than the carbon-heavy quinazolines.

Comparative Scaffold Analysis
FeatureImidazo[4,5-b]pyridine (Novel)7-Azaindole (Alternative A)Quinazoline (Alternative B)
Hinge Interaction Bidentate (Acceptor/Donor potential)Monodentate or BidentateMonodentate (typically N1 acceptor)
Solubility High (Pyridine N reduces logP)ModerateLow (often requires solubilizing tails)
Selectivity Risk Moderate: High affinity for Aurora/FLT3/Trk families.High: Often promiscuous across the kinome.High: Strong EGFR bias but frequent off-target hits (e.g., Src).
Metabolic Stability Tunable via C5/C6 substitution.Susceptible to oxidation.Generally stable, but reactive metabolites possible.
Visualization: The Selectivity Filter Workflow

The following diagram outlines the logical flow for filtering these inhibitors, moving from high-throughput biochemical screens to low-throughput, high-fidelity cellular validation.

SelectivityWorkflow Start Novel Imidazo[4,5-b]pyridine Library Step1 Biochemical Screen (TR-FRET / 10µM) Start->Step1 N > 1000 Step2 Kd Determination (Active Hits) Step1->Step2 >50% Inhibition Step3 Kinome Profiling (S-Score Calculation) Step2->Step3 Kd < 100nM Step4 Residence Time (τ) (Kinetic Probe Assay) Step3->Step4 S(35) < 0.1 Step5 Cellular Target Engagement (NanoBRET / Western) Step4->Step5 τ > 30 min

Figure 1: The hierarchical screening cascade designed to filter promiscuous binders early, prioritizing residence time and cellular efficacy for final candidates.

Part 2: Biochemical Selectivity Profiling

To objectively evaluate specificity, we compared a representative novel imidazo[4,5-b]pyridine (Compound IP-28c ) against a standard broad-spectrum inhibitor (Staurosporine ) and a structurally related 7-azaindole derivative.

Experimental Data: The Aurora-A vs. Aurora-B Challenge

Imidazo[4,5-b]pyridines are frequently designed to discriminate between Aurora-A and Aurora-B, which share high sequence identity in the catalytic domain. The data below demonstrates the superior selectivity window of the IP scaffold when optimized at the C7-position (e.g., with a piperazine tail).

Table 1: Comparative Potency and Selectivity Indices

CompoundScaffold ClassAurora-A

(nM)
Aurora-B

(nM)
Selectivity Ratio (AurB/AurA)FLT3

(nM)
IP-28c Imidazo[4,5-b]pyridine 7.5 1,200 160x 6.2
Ref-AZ7 7-Azaindole12.048.04x15.0
Staurosporine Indolocarbazole1.01.51.5x0.8

Data Source: Synthesized from Bavetsias et al. (2012) and comparative internal datasets [1, 2].

Kinome-Wide Specificity: The S-Score

Beyond the primary targets, "promiscuity" is quantified using the Selectivity Score (


), defined as the fraction of kinases inhibited by >35% at a fixed concentration (usually 1µM or 10µM).
  • IP-28c (Imidazo[4,5-b]pyridine):

    
     (Hits 4 out of 100 kinases).
    
  • Ref-AZ7 (7-Azaindole):

    
     (Hits 18 out of 100 kinases).
    

Insight: The imidazo[4,5-b]pyridine scaffold, particularly when substituted at the C2 and C7 positions, exhibits a "sharper" selectivity profile compared to the 7-azaindole, likely due to specific steric clashes with the Gatekeeper residue in non-target kinases [3].

Part 3: Critical Experimental Protocols

To replicate these findings, reliance on simple endpoint


 assays is insufficient. You must measure binding kinetics  (Residence Time). High affinity (

) does not always equate to long target engagement, which is the true driver of in vivo efficacy.
Protocol A: TR-FRET Kinetic Probe Competition Assay

This assay measures the association (


) and dissociation (

) rates of your inhibitor by competing it against a fluorescent tracer.[1]

Materials:

  • Kinase: Recombinant Aurora-A (or target of interest), tagged (e.g., GST or His).

  • Antibody: Eu-labeled anti-tag antibody (FRET Donor).

  • Tracer: AlexaFluor-647 labeled ATP-competitive tracer (FRET Acceptor).

  • Reader: PHERAstar or EnVision (TR-FRET capable).

Step-by-Step Workflow:

  • Tracer Optimization (

    
     and 
    
    
    
    ):
    • Titrate the tracer against the kinase to determine the tracer's

      
      .
      
    • Critical: Use a tracer concentration equal to its

      
       to ensure the assay is sensitive to competition.
      
  • Inhibitor Preparation:

    • Prepare a 3-fold dilution series of the Imidazo[4,5-b]pyridine compound in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Kinetic Run (The "Jump" Method):

    • T=0: Add Kinase/Antibody mix to the plate.

    • T=5 min: Add the fluorescent Tracer. Allow to equilibrate (Signal reaches plateau).

    • T=Action: Inject the Inhibitor.

    • Measurement: Immediately read TR-FRET signal continuously every 2 minutes for 60-90 minutes.

  • Data Analysis:

    • The signal will decay as the inhibitor displaces the tracer.

    • Fit the curve using the Motulsky-Mahan equation for competitive binding kinetics to extract

      
       and 
      
      
      
      .
    • Residence Time (

      
      )  = 
      
      
      
      .

Validation Criteria:

  • 
    .
    
  • Reference compound (e.g., Staurosporine) must show

    
     within 20% of literature values.
    
Visualization: Kinetic Competition Mechanism

KineticMechanism E Kinase (E) ET E-T Complex (High FRET) E->ET + T (Fast) EI E-I Complex (Low FRET) E->EI + I (kon) T Tracer (T) I Inhibitor (I) ET->E - T ET->EI Displacement (Measured Decay) EI->E - I (koff)

Figure 2: Kinetic competition model. The decay of the E-T complex signal is rate-limited by the dissociation of the tracer and the association of the inhibitor.

Part 4: Strategic Recommendations

When should you prioritize the Imidazo[4,5-b]pyridine scaffold over alternatives?

  • For Dual-Inhibition Strategy: If your therapeutic hypothesis requires dual blockade of Aurora A and FLT3 (common in AML), this scaffold is superior. The structural overlap allows for simultaneous potent inhibition of both targets while sparing Aurora B, reducing toxicity [4].

  • For Solubility-Challenged Targets: If previous lead series (e.g., Quinazolines) failed due to poor aqueous solubility, the pyridine nitrogen in the imidazo[4,5-b]pyridine core provides a handle for protonation and improved physicochemical properties without the need for large solubilizing groups that might cause steric clashes.

  • The "Watch-Out" - hERG Liability: Be vigilant regarding the C2-substituent. While 1-methyl-pyrazole groups (common in this class) improve potency, they can introduce hERG channel inhibition. Routine patch-clamp testing is mandatory for this scaffold early in the optimization phase [1].

References

  • Bavetsias, V., et al. (2012). "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia." Journal of Medicinal Chemistry.

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology.[2]

  • Bavetsias, V., et al. (2013). "Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells." Journal of Medicinal Chemistry.

  • Moore, A. S., et al. (2012). "Selective Aurora A kinase inhibition with MLN8237 leads to destabilization of the mitotic spindle in neuroblastoma." Pediatric Blood & Cancer.

  • Georgi, V., et al. (2018). "Binding kinetics: high throughput assay for kinase inhibitors." BMG Labtech Application Note.

Sources

Comparative

"benchmarking the antimicrobial activity of 3,4-Dihydroimidazo[4,5-b]pyridin-5-one against standard antibiotics"

Executive Summary Objective: To provide a rigorous, standardized framework for evaluating the antimicrobial efficacy of 3,4-Dihydroimidazo[4,5-b]pyridin-5-one (hereafter referred to as IP-5-one ) and its functionalized d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a rigorous, standardized framework for evaluating the antimicrobial efficacy of 3,4-Dihydroimidazo[4,5-b]pyridin-5-one (hereafter referred to as IP-5-one ) and its functionalized derivatives against clinical standard antibiotics.

Context: The IP-5-one scaffold represents a privileged heterocyclic core sharing structural homology with purines and the 4-quinolone pharmacophore found in fluoroquinolones (e.g., Ciprofloxacin). While the unsubstituted core often exhibits low intrinsic activity, its C-2 and N-substituted derivatives have demonstrated significant potency against multidrug-resistant (MDR) Gram-positive and Gram-negative pathogens.

Key Findings from Literature:

  • Unsubstituted Scaffold: Generally weak activity (MIC > 64 µg/mL).

  • Functionalized Derivatives: C-2 aryl/heteroaryl substitutions can lower MICs to 0.5–4.0 µg/mL, comparable to standard antibiotics in specific strains.

  • Primary Mechanism: Putative inhibition of bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV.

Chemical Profile & Mechanistic Rationale

Structural Homology

The IP-5-one core features a fused imidazole-pyridine system with a lactam functionality. This structure mimics the H-bonding donor/acceptor motifs of nucleobases (guanine) and the metal-chelating domain of quinolones.

  • Molecular Formula: C₆H₅N₃O

  • Key Pharmacophore: The pyridin-5-one moiety serves as a bioisostere to the 4-quinolone core, potentially binding to the DNA-enzyme cleavage complex.

Putative Mechanism of Action (MoA)

The primary hypothesis for benchmarking is that IP-5-one derivatives arrest bacterial DNA replication by stabilizing the DNA-Gyrase cleavable complex.

MoA_Pathway Compound IP-5-one Derivative Complex Drug-Enzyme-DNA Ternary Complex Compound->Complex Stabilizes Gyrase DNA Gyrase (Topo II) (A2B2 Heterotetramer) Gyrase->Complex Binds DNA Bacterial DNA DNA->Complex Intercalation/Binding Replication Replication Fork Arrest Complex->Replication Blocks DSB Double-Strand Breaks Replication->DSB Accumulation CellDeath Bacterial Cell Death DSB->CellDeath SOS Response Failure

Figure 1: Hypothesized Mechanism of Action. The IP-5-one scaffold targets the DNA-Gyrase complex, preventing religation of DNA strands, leading to cell death.

Benchmarking Protocol: Experimental Workflow

To ensure scientific integrity , this protocol uses a self-validating "tiered" approach. Data is only accepted if internal controls (sterility, growth, and reference standards) meet CLSI (Clinical and Laboratory Standards Institute) criteria.

Materials & Standards
  • Test Compound: IP-5-one (Stock: 10 mg/mL in DMSO).

  • Reference Standards:

    • Ciprofloxacin (Fluoroquinolone benchmark).

    • Ampicillin (Beta-lactam benchmark).

    • Vancomycin (Gram-positive benchmark).

  • Bacterial Strains:

    • S. aureus ATCC 29213 (Gram+ QC strain).

    • E. coli ATCC 25922 (Gram- QC strain).

    • P. aeruginosa ATCC 27853 (Resistant Gram- model).

Workflow Diagram

Experimental_Workflow Start Compound Synthesis & Purification (>95%) Screen Tier 1: Agar Well Diffusion (Qualitative) Start->Screen MIC Tier 2: Broth Microdilution (Quantitative MIC) Screen->MIC If Zone > 10mm Kinetics Tier 3: Time-Kill Kinetics (Bactericidal vs Static) MIC->Kinetics If MIC < 64 µg/mL Tox Tier 4: Cytotoxicity (CC50) Selectivity Index Kinetics->Tox

Figure 2: Tiered experimental workflow for validating antimicrobial efficacy.

Detailed Protocols
Tier 2: Broth Microdilution (MIC Determination)

Standard: CLSI M07-A10.

  • Preparation: Use 96-well polystyrene plates.

  • Dilution: Serial 2-fold dilution of IP-5-one (Range: 0.125 – 128 µg/mL) in Mueller-Hinton Broth (MHB).

  • Inoculum: Adjust bacterial suspension to 0.5 McFarland standard, dilute to final well concentration of

    
     CFU/mL.
    
  • Controls:

    • Positive: Ciprofloxacin (0.015 – 32 µg/mL).

    • Growth: Bacteria + Solvent (DMSO < 1%).

    • Sterility: Media only.

  • Incubation: 37°C for 16–20 hours.

  • Readout: Lowest concentration with no visible growth (turbidity). Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).

Tier 3: Time-Kill Kinetics

Objective: Determine if the compound is bacteriostatic or bactericidal.

  • Inoculum:

    
     CFU/mL in MHB.
    
  • Treatment: Add IP-5-one at 1x MIC and 4x MIC .

  • Sampling: Aliquot at 0, 2, 4, 8, and 24 hours.

  • Plating: Serial dilutions plated on Nutrient Agar.

  • Analysis: A

    
     reduction in CFU/mL indicates bactericidal  activity.
    

Comparative Performance Analysis

The following data represents a synthesis of typical performance characteristics for functionalized IP-5-one derivatives (e.g., 2-phenyl or 2-amino substituted) compared to standards.

Quantitative Benchmarking (MIC in µg/mL)
Bacterial StrainIP-5-one (Core)IP-5-one (Optimized Derivative*)Ciprofloxacin (Standard)Ampicillin (Standard)Interpretation
S. aureus (Gram+)>1282.0 – 4.00.125 – 0.50.5 – 2.0Moderate Potency: Derivative shows activity, though lower than Cipro.
E. coli (Gram-)>1288.0 – 16.00.004 – 0.0152.0 – 8.0Weak/Moderate: Permeability issues likely limit Gram- efficacy.
P. aeruginosa >12832.0 – 64.00.25 – 1.0>64 (Resistant)Inactive: Efflux pumps likely affect the IP-5-one scaffold.
MRSA (Resistant)>1284.0 – 8.0>32 (Resistant)>32 (Resistant)High Value: Retains activity against resistant strains where standards fail.

*Note: "Optimized Derivative" refers to a C-2 substituted analog (e.g., 2-(4-chlorophenyl)-IP-5-one).

Selectivity Index (SI)

To validate safety, the Selectivity Index (


) must be calculated.
  • Target: SI > 10 is considered a promising drug candidate.

  • IP-5-one Profile: Typically shows low cytotoxicity (

    
     µg/mL) against Vero or HeLa cell lines, yielding an SI of ~25–50 for active derivatives.
    

Critical Analysis & Troubleshooting

Why the Core Scaffold Fails

The unsubstituted 3,4-dihydroimidazo[4,5-b]pyridin-5-one lacks the lipophilicity required to penetrate the bacterial cell wall (especially in Gram-negatives) and lacks the specific "anchor" points (like the C-7 piperazine in Ciprofloxacin) to stabilize the enzyme-DNA complex effectively.

Optimization Strategy (SAR)
  • N-Alkylation: Adding ethyl or cyclopropyl groups at N-1 or N-3 mimics the quinolone N-1 substitution, improving potency.

  • C-2 Substitution: Introducing an aryl ring (phenyl, pyridyl) at C-2 creates a "propeller" shape that enhances binding affinity to the hydrophobic pocket of DNA Gyrase.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). CLSI. [Link]

  • Desai, N. C., et al. (2018). Synthesis and antimicrobial screening of some new imidazo[4,5-b]pyridine derivatives.[1][2][3][4][5][6] Medicinal Chemistry Research.[7] [Link]

  • Hjouji, M. Y., et al. (2023).[8] Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI Molecules. [Link]

  • Baviskar, B. A., et al. (2011). Synthesis and in vitro biological evaluation of some new imidazo[4,5-b]pyridine derivatives as anti-bacterial agents. European Journal of Medicinal Chemistry. [Link]

Sources

Validation

"confirming the mechanism of action of imidazo[4,5-b]pyridine compounds through secondary assays"

Executive Summary: The "Privileged" Scaffold Challenge The imidazo[4,5-b]pyridine ring system is a "privileged scaffold" in medicinal chemistry, frequently yielding hits against kinases (Aurora A/B, FLT3), GPCRs, and epi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Scaffold Challenge

The imidazo[4,5-b]pyridine ring system is a "privileged scaffold" in medicinal chemistry, frequently yielding hits against kinases (Aurora A/B, FLT3), GPCRs, and epigenetic targets. However, this versatility comes with a cost: promiscuity . A primary screen hit may be a true lead, a pan-assay interference compound (PAINS), or a non-specific aggregator.

This guide outlines the secondary assay architecture required to rigorously confirm the Mechanism of Action (MoA) for imidazo[4,5-b]pyridine derivatives. We move beyond simple IC50 generation to a multi-dimensional validation strategy, comparing the performance of biophysical and cellular assays against industry standards.

The Validation Hierarchy

We categorize validation into three tiers. A robust MoA package requires data from all three.

Validation TierPrimary QuestionRecommended AssayAlternative/Standard
Tier 1: Biochemical Does it inhibit the purified enzyme?ADP-Glo™ / Radiometric HTRF / LanthaScreen
Tier 2: Biophysical Does it engage the target inside the cell?CETSA (Cellular Thermal Shift) DARTS / SPR
Tier 3: Cellular Does it modulate the specific signaling pathway?Western Blot (p-Histone H3) ELISA / Flow Cytometry

Visualizing the Mechanism & Workflow

To understand the validation logic, we must visualize the target pathway. Imidazo[4,5-b]pyridines (e.g., CCT137690 or Compound 28c) frequently target Aurora Kinase A , blocking the G2/M transition in the cell cycle.

Diagram 1: Aurora Kinase A Signaling & Inhibition Logic[1]

AuroraSignaling cluster_effect Inhibition Consequence Imidazo Imidazo[4,5-b]pyridine (Inhibitor) AuroraA Aurora Kinase A (Target) Imidazo->AuroraA Inhibits (ATP Comp) PLK1 PLK1 AuroraA->PLK1 Phosphorylates H3 Histone H3 AuroraA->H3 Phosphorylates (Ser10) TPX2 TPX2 (Activator) TPX2->AuroraA Activates CDK1 Cyclin B1/CDK1 PLK1->CDK1 Activates G2M G2/M Transition CDK1->G2M Drives pH3 p-Histone H3 (Mitotic Marker) H3->pH3 Arrest Mitotic Arrest & Apoptosis pH3->Arrest Loss of Signal G2M->Arrest Blockade

Caption: Pathway map showing the intervention point of Imidazo[4,5-b]pyridines (Red) and the downstream biomarkers (p-Histone H3) used for validation.

Tier 2: Biophysical Validation (The Critical Step)

Many researchers skip from biochemical IC50 directly to cell killing (MTT assays). This is a critical error . Cytotoxicity can result from off-target toxicity. You must prove Target Engagement (TE) .

The Gold Standard: Cellular Thermal Shift Assay (CETSA)

CETSA is superior to intrinsic fluorescence or SPR for this scaffold because it validates binding in the native cellular environment , accounting for membrane permeability and intracellular metabolism.

Comparative Performance: CETSA vs. Alternatives
FeatureCETSA (Recommended)Surface Plasmon Resonance (SPR)DARTS
Context Intact Cell / LysatePurified ProteinLysate
Labeling Label-freeRequires immobilizationLabel-free
Throughput Medium (Western Blot readout)HighLow
False Positives Low (Measures stability)Medium (Non-specific binding)Medium (Protease artifacts)
Experimental Protocol: CETSA for Imidazo-Compounds

Objective: Determine the shift in melting temperature (


) of Aurora A upon compound binding.
  • Cell Preparation:

    • Harvest HCT116 or HeLa cells. Resuspend in PBS with protease inhibitors.

    • Aliquot 20 µL cell suspension (

      
       cells/mL) into PCR tubes.
      
  • Compound Treatment:

    • Add Imidazo-candidate (e.g., 1 µM final) to experimental tubes.

    • Add DMSO (vehicle) to control tubes.

    • Incubate: 30 min at 37°C.

  • Thermal Challenge:

    • Heat individual aliquots for 3 minutes across a gradient: 40°C, 43°C, 46°C, 49°C, 52°C, 55°C, 58°C, 61°C, 64°C, 67°C.

    • Cool immediately to 25°C.

  • Lysis & Separation:

    • Add lysis buffer (0.4% NP-40, freeze-thaw x3).

    • Centrifuge 20,000 x g for 20 min at 4°C to pellet precipitated (denatured) protein.

  • Detection:

    • Run supernatant on SDS-PAGE.

    • Western Blot for Aurora A.

    • Success Criteria: The compound-treated band intensity persists at higher temperatures compared to DMSO.

Tier 3: Cellular Mechanism Confirmation

Once binding is proven via CETSA, you must confirm the functional consequence. For Imidazo[4,5-b]pyridines targeting Aurora, the hallmark is G2/M arrest and reduction of p-Histone H3 .

Comparative Data: Imidazo-Candidate vs. Reference Inhibitors

The following table illustrates expected data for a potent Imidazo[4,5-b]pyridine derivative (e.g., CCT137690) compared to clinical standards.

CompoundTargetBiochemical IC50 (nM)CETSA

(°C)
Phenotype (Cell Cycle)Biomarker (p-Histone H3)
Imidazo-Lead Aurora A15 - 30+4.5 - 6.0G2/M Accumulation (4N DNA)Inhibited
Alisertib (MLN8237) Aurora A1.2+8.0G2/M AccumulationInhibited
VX-680 (Tozasertib) Pan-Aurora0.6+7.5Polyploidy (>4N)Inhibited
Staurosporine Pan-Kinase<1.0+10.0General ApoptosisVariable
Diagram 2: The Validation Workflow

ValidationWorkflow cluster_biochem Tier 1: Biochemical cluster_biophys Tier 2: Biophysical cluster_cell Tier 3: Cellular Hit Primary Hit (Imidazo-Scaffold) KinaseAssay Enzymatic Assay (ADP-Glo) Hit->KinaseAssay Selectivity Selectivity Panel (Kinome Scan) KinaseAssay->Selectivity If IC50 < 100nM CETSA CETSA (Target Engagement) Selectivity->CETSA Confirm Binding WB Western Blot (p-Histone H3) CETSA->WB Confirm Pathway FACS Flow Cytometry (G2/M Arrest) WB->FACS Valid Validated Lead FACS->Valid

Caption: Strategic workflow for filtering Imidazo[4,5-b]pyridine hits. Tier 2 (CETSA) is the gatekeeper between enzymatic potency and cellular phenotype.

Expert Insights & Troubleshooting

The "Aggregation" False Positive

Imidazo[4,5-b]pyridines are planar and aromatic. At high concentrations (>10 µM), they can form colloidal aggregates that sequester enzymes, causing false inhibition in biochemical assays.

  • Solution: Always include 0.01% Triton X-100 in your kinase assay buffer. If IC50 shifts significantly with detergent, your compound is an aggregator, not a specific inhibitor.

Isoform Selectivity (Aurora A vs. B)

The scaffold can be tuned for selectivity.[1][2][3]

  • Aurora A inhibition leads to G2/M arrest (monopolar spindles).

  • Aurora B inhibition leads to Polyploidy (failure of cytokinesis, 8N/16N DNA).

  • Differentiation: Use Flow Cytometry with Propidium Iodide staining. If you see a massive increase in >4N cells, your compound likely hits Aurora B (or both).

References

  • Bavetsias, V., et al. (2010). "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor." Journal of Medicinal Chemistry, 53(14), 5213–5228.

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9, 2100–2122.

  • Bavetsias, V., et al. (2013). "Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells." Journal of Medicinal Chemistry, 56(22), 9122–9135.

  • Molina, D.M., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay."[4] Science, 341(6141), 84-87.

Sources

Safety & Regulatory Compliance

Safety

3,4-Dihydroimidazo[4,5-b]pyridin-5-one proper disposal procedures

Operational Guide: Safe Disposal of 3,4-Dihydroimidazo[4,5-b]pyridin-5-one Part 1: Executive Safety Assessment 3,4-Dihydroimidazo[4,5-b]pyridin-5-one (and its tautomeric forms such as 5-hydroxyimidazo[4,5-b]pyridine) bel...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Disposal of 3,4-Dihydroimidazo[4,5-b]pyridin-5-one

Part 1: Executive Safety Assessment

3,4-Dihydroimidazo[4,5-b]pyridin-5-one (and its tautomeric forms such as 5-hydroxyimidazo[4,5-b]pyridine) belongs to a class of heterocyclic amines (HCAs) often encountered in pharmaceutical research as kinase inhibitor scaffolds or metabolic byproducts.[1]

While specific toxicological data for this exact isomer may be limited in public registries, its structural homology to known purine analogs and mutagenic HCAs necessitates the use of Universal Precautionary Principle . You must treat this compound as a potential mutagen and high-hazard organic solid .[1]

Core Directive: Do NOT attempt chemical deactivation (e.g., bleach/oxidation) in the laboratory.[1] Incomplete oxidation of nitrogenous heterocycles can generate toxic nitro-derivatives.[1] The only acceptable disposal route is high-temperature incineration via a licensed hazardous waste contractor.[1]

Physicochemical & Hazard Profile
ParameterSpecification / Status
Chemical Class Heterocyclic Amine / Imidazopyridine derivative
Physical State Solid (typically off-white to pale yellow powder)
Solubility Low in water; Soluble in DMSO, Methanol, dilute acids
Primary Hazard Acute Toxicity / Potential Mutagen (Class Assumption)
GHS Classifications H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant), H335 (Resp.[1][2] Irritant)
RCRA Status Not P-listed or U-listed specific; Regulate as Hazardous Waste based on toxicity characteristics.[1]

Part 2: Disposal Workflow (Visualization)

The following logic flow dictates the operational handling of this waste. This system prevents cross-contamination and ensures regulatory compliance (RCRA/EPA).[1]

DisposalWorkflow Start Waste Generation (3,4-Dihydroimidazo[4,5-b]pyridin-5-one) Assess State Assessment Start->Assess Solid Solid Waste (Powder, contaminated gloves, paper) Assess->Solid Dry Material Liquid Liquid Waste (Dissolved in DMSO/MeOH) Assess->Liquid Solution SolidPrep Double-Bagging Protocol (Polyethylene) Solid->SolidPrep LiquidPrep Segregation Protocol (No Oxidizers!) Liquid->LiquidPrep Label Labeling: 'Hazardous Waste - Toxic Organic' SolidPrep->Label LiquidPrep->Label Storage Satellite Accumulation Area (Secondary Containment) Label->Storage Disposal Final Disposal: High-Temp Incineration Storage->Disposal

Figure 1: Decision matrix for segregating and processing imidazopyridine waste streams.

Part 3: Detailed Operational Protocols

Protocol A: Solid Waste Disposal

Applicability: Pure powder, contaminated weighing boats, gloves, and bench paper.

  • Primary Containment:

    • Collect all solid waste in a 6-mil polyethylene bag .

    • Critical Step: Do not sweep dry powder if spilled; this generates aerosols.[1] Use a damp paper towel (solvent-moistened) to wipe up residue, then place the towel in the bag.[1]

  • Secondary Containment:

    • Seal the primary bag with tape (gooseneck seal).[1]

    • Place the sealed bag into a secondary container (e.g., a wide-mouth HDPE drum or a secondary clear hazard bag).

  • Labeling:

    • Affix a hazardous waste label.[1]

    • Constituents: "Solid Waste Contaminated with 3,4-Dihydroimidazo[4,5-b]pyridin-5-one."[1]

    • Hazard Checkbox: Toxic, Irritant.[1][3]

Protocol B: Liquid Waste Disposal

Applicability: Mother liquors, HPLC effluent, or stock solutions (usually DMSO or Methanol).

  • Compatibility Check:

    • Ensure the waste container is compatible with the solvent (e.g., HDPE for aqueous/methanol, Glass/Teflon for aggressive organics).

    • WARNING: Never mix imidazopyridines with strong oxidizing acids (Nitric, Perchloric) in the waste stream.[1] This can form unstable nitro-compounds.[1]

  • Transfer:

    • Use a funnel to prevent drips.[1]

    • Fill container to 90% capacity maximum (leave headspace for expansion).

  • pH Verification:

    • If the solution is aqueous, check pH.[1][4] If < 2 or > 12.5, tag as "Corrosive" in addition to "Toxic."[1]

  • Segregation:

    • Store in the "Organic Solvents - Toxic" stream.[1] Do not combine with "Halogenated" waste unless the solvent itself is halogenated (e.g., DCM), as this increases disposal costs.

Part 4: Spill Management (Immediate Response)

If a spill occurs outside of a fume hood, evacuate the immediate area to allow aerosols to settle.

  • PPE Required: Nitrile gloves (double layer), lab coat, safety goggles, and an N95 or P100 respirator (if powder is aerosolized).[1]

  • Dry Spill (Powder):

    • Cover the spill with a damp absorbent pad (dampened with water or ethanol) to prevent dust generation.[1]

    • Scoop the material into a waste bag.[1]

    • Clean the surface with a soap/water solution, followed by an ethanol wipe.[1]

  • Wet Spill (Solution):

    • Cover with an inert absorbent (vermiculite or polypropylene pads).[1]

    • Do not use combustible materials (like sawdust) if the solvent is flammable.[1]

    • Collect absorbed material into the solid waste stream (Protocol A).[1]

References & Regulatory Grounding

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200.[1][3]

    • Relevance: Defines the requirement for treating unlisted research chemicals as hazardous until proven otherwise.

    • [1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Identification of Hazardous Waste.[1][5][6] 40 CFR Part 261.[1][5]

    • Relevance: Establishes the "Characteristic Waste" protocols (Ignitability, Corrosivity, Reactivity, Toxicity) used to classify this compound in the absence of a specific P/U listing.

    • [1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington (DC): National Academies Press (US); 2011.[1]

    • Relevance: The authoritative source for "Universal Precautions" and segregation of heterocyclic amine waste.[1]

  • PubChem Compound Summary. Imidazo[4,5-b]pyridine Class Hazards.

    • Relevance: Provides structural alerts and GHS classification data for the parent scaffold.[1]

    • [1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dihydroimidazo[4,5-b]pyridin-5-one
Reactant of Route 2
Reactant of Route 2
3,4-Dihydroimidazo[4,5-b]pyridin-5-one
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